SR2640
Beschreibung
leukotriene D4 and E4 antagonist
Eigenschaften
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZHLXYBWGGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909461 | |
| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-26-3 | |
| Record name | SR 2640 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105350263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SR2640: A Technical Guide to its Mechanism of Action as a Leukotriene D4/E4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1] Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2] By blocking the action of LTD4 and LTE4, this compound effectively mitigates the bronchoconstriction and other inflammatory responses induced by these mediators. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor
The primary mechanism of action of this compound is its competitive antagonism at the Cysteinyl Leukotriene Receptor 1 (CysLT1), the high-affinity receptor for LTD4.[1][2] In vitro studies have demonstrated that this compound inhibits LTD4-induced contractions of guinea pig ileum and trachea in a concentration-dependent manner.[1] Furthermore, Schild plot analysis of this antagonism in guinea pig trachea yielded a pA2 value of 8.7 with a slope not significantly different from unity, which is characteristic of a competitive antagonist.[1] this compound also demonstrates a high affinity for the LTD4 receptor, as evidenced by its ability to inhibit the binding of radiolabeled [3H]LTD4 to guinea pig lung membranes.[1]
The binding of LTD4 to its Gq-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is central to its pro-inflammatory effects. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4][6] The subsequent increase in cytosolic Ca2+ is a key driver of smooth muscle contraction.[7] this compound, by competitively blocking the binding of LTD4 to the CysLT1 receptor, prevents the initiation of this signaling cascade, thereby inhibiting the physiological responses to LTD4.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Species/Tissue | Agonist | Value | Reference |
| pA2 | Guinea Pig Trachea | LTD4 | 8.7 | [1] |
| IC50 (Binding) | Guinea Pig Lung Membranes | [3H]LTD4 | 23 nM | [1] |
| IC50 (Migration) | Canine Polymorphonuclear Leukocytes | LTD4 | 38 nM (for LTD4) | [8] |
| EC50 (Aggregation) | Canine Polymorphonuclear Leukocytes | LTD4 | 36 nM (for LTD4) | [8] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Endpoint | Dose Range | Effect | Reference |
| Guinea Pig | LTD4-induced bronchoconstriction | Shift in dose-response curve | 0.03-1.00 mg/kg (i.v.) | Dose-proportional rightward shift | [1] |
| Guinea Pig | Antigen-induced bronchoconstriction | Inhibition of bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | [1] |
| Human (Asthmatics) | LTD4-induced bronchoconstriction | Shift in dose-response curve | Oral | 48% rightward shift | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the LTD4 receptor.
-
Tissue Preparation: Guinea pig lung parenchyma is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Protocol:
-
Incubate the prepared guinea pig lung membranes with a fixed concentration of radiolabeled [3H]LTD4 (e.g., 0.4 nM).[1]
-
Add increasing concentrations of unlabeled this compound or unlabeled LTD4 (for competition curve).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.
In Vitro Tracheal Contraction Assay and Schild Plot Analysis
-
Objective: To assess the functional antagonism of this compound on LTD4-induced smooth muscle contraction.
-
Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Assay Protocol:
-
Allow the tracheal rings to equilibrate under a resting tension.
-
Pre-incubate the tissues with various concentrations of this compound or vehicle for a set period.
-
Generate cumulative concentration-response curves to LTD4 by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric contractions using a force-displacement transducer.
-
-
Data Analysis: The antagonistic effect of this compound is quantified by constructing a Schild plot. The dose-ratio (the ratio of the EC50 of LTD4 in the presence and absence of the antagonist) is calculated for each concentration of this compound. A plot of log(dose-ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is generated. A linear regression of this plot yields a slope and an x-intercept, which corresponds to the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[1]
In Vivo Bronchoconstriction Assay
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting LTD4-induced bronchoconstriction.
-
Animal Model: Anesthetized and artificially ventilated guinea pigs are used.
-
Assay Protocol:
-
Administer this compound intravenously at various doses.
-
After a set pre-treatment time, administer increasing doses of LTD4 intravenously.
-
Measure the resulting bronchoconstriction, for example, using the Konzett-Rössler method, which measures the overflow of air from the lungs at a constant inflation pressure.
-
-
Data Analysis: The dose-response curve for LTD4-induced bronchoconstriction is plotted in the presence and absence of different doses of this compound. The extent of the rightward shift in the dose-response curve indicates the antagonistic potency of this compound in vivo.[1]
Intracellular Calcium Mobilization Assay
-
Objective: To determine the effect of this compound on LTD4-induced intracellular calcium mobilization.
-
Cell Culture: Human neutrophils or other relevant cell lines endogenously expressing the CysLT1 receptor are used.
-
Assay Protocol:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with this compound or vehicle.
-
Stimulate the cells with LTD4.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the peak fluorescence response in the presence and absence of the antagonist. An IC50 value for the inhibition of the calcium response can be calculated.
Inositol Phosphate (B84403) Accumulation Assay
-
Objective: To assess the effect of this compound on LTD4-induced phosphoinositide turnover.
-
Cell Culture and Labeling: Cells expressing the CysLT1 receptor are pre-labeled by incubating them with [3H]-myo-inositol.
-
Assay Protocol:
-
Wash the labeled cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with this compound or vehicle in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with LTD4.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the radioactivity of each fraction by liquid scintillation counting.
-
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the accumulation of total inositol phosphates in the presence of the antagonist compared to the response with LTD4 alone.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its mechanism of action is centered on the blockade of the CysLT1 receptor, thereby preventing the initiation of the downstream signaling cascade that leads to increased intracellular calcium and smooth muscle contraction. The quantitative data from both in vitro and in vivo studies consistently support its role as a competitive antagonist with significant potential for mitigating leukotriene-mediated inflammatory responses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of CysLT1 receptor antagonists.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of SR2640: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, with a high affinity for leukotriene D4 (LTD4) and leukotriene E4 (LTE4). By blocking the action of these inflammatory mediators, this compound effectively inhibits key pathological responses associated with conditions such as asthma, including bronchoconstriction and leukocyte chemotaxis. This document provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Biological Activity: Competitive Antagonism of CysLT Receptors
This compound functions as a highly selective antagonist at CysLT receptors, primarily targeting the CysLT1 receptor. It competitively inhibits the binding of the endogenous ligands LTD4 and LTE4, thereby preventing the downstream signaling cascades that lead to inflammatory and hypersensitivity responses. This selectivity is highlighted by its lack of effect on contractions induced by other agents, such as histamine.[1]
Mechanism of Action Signaling Pathway
The following diagram illustrates the cysteinyl leukotriene signaling pathway and the inhibitory role of this compound.
Quantitative Assessment of Biological Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Tissue | Assay | Value | Reference |
| pA2 | Guinea Pig Trachea | LTD4-induced contraction | 8.7 | [1] |
| IC50 | Guinea Pig Lung Membranes | [3H]LTD4 Binding | 23 nM | |
| IC50 | Canine Polymorphonuclear Leukocytes | LTD4-inhibited LTB4-induced migration | Not explicitly stated, but effective | |
| EC50 of LTD4 | Canine Polymorphonuclear Leukocytes | Reversible aggregation | 36 nM |
Table 2: In Vivo Activity of this compound
| Species | Model | Effect | Dose Range | Reference |
| Guinea Pig | LTD4-induced bronchoconstriction | Rightward shift in dose-response curve | 0.03-1.00 mg/kg (i.v.) | |
| Guinea Pig | Antigen-induced bronchoconstriction | Significant inhibition | 1 mg/kg | |
| Canine | LTD4-induced effects on PMN leukocytes | Suppression/abolition | Orally active (dose not specified) |
Experimental Protocols
While detailed, step-by-step protocols are not available in the public domain abstracts, the general methodologies for key experiments are outlined below.
In Vitro: Guinea Pig Trachea and Ileum Contraction
-
Objective: To assess the antagonistic effect of this compound on smooth muscle contraction induced by LTD4.
-
General Methodology:
-
Tracheal and ileal tissues are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.
-
The tissues are subjected to a series of contractions induced by a standard agonist (e.g., histamine) to establish a baseline response.
-
Cumulative concentration-response curves are generated for LTD4 in the absence and presence of increasing concentrations of this compound.
-
The antagonistic potency is quantified by Schild plot analysis to determine the pA2 value. A pA2 of 8.7 indicates high antagonist potency.[1]
-
In Vitro: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the LTD4 receptor.
-
General Methodology:
-
Membranes are prepared from guinea pig lung tissue, which is rich in CysLT receptors.
-
The membranes are incubated with a fixed concentration of radiolabeled LTD4 (e.g., [3H]LTD4) and varying concentrations of unlabeled this compound.
-
The amount of bound radioactivity is measured after separating the membranes from the incubation medium.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
In Vivo: Inhibition of LTD4-Induced Bronchoconstriction
-
Objective: To evaluate the efficacy of this compound in a living organism.
-
General Methodology:
-
Anesthetized guinea pigs are instrumented to measure changes in airway resistance.
-
A dose-response curve for bronchoconstriction is established by intravenous administration of LTD4.
-
This compound is administered (e.g., intravenously) at various doses, and the LTD4 challenge is repeated.
-
The extent to which this compound shifts the LTD4 dose-response curve to the right is a measure of its in vivo potency.
-
The following diagram provides a high-level overview of this in vivo experimental workflow.
Cellular Effects
Inhibition of Leukocyte Chemotaxis
This compound has been shown to inhibit the LTD4-mediated attenuation of human polymorphonuclear (PMN) leukocyte chemotaxis.[1] In canine PMN leukocytes, LTD4 selectively inhibits directed migration towards LTB4, and this effect is suppressed or abolished by this compound.
Inhibition of Calcium Mobilization
LTD4 is known to increase cytosolic free calcium and inositol (B14025) phosphates in human neutrophils. The novel LTD4 receptor antagonist, this compound, effectively inhibits these intracellular signaling events, which are linked to the modulation of chemotaxis.
Summary and Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its biological activity has been demonstrated through a variety of in vitro and in vivo assays, which consistently show its ability to inhibit key pathophysiological processes such as smooth muscle contraction, leukocyte migration, and intracellular calcium signaling. These properties make this compound a valuable research tool for investigating the role of cysteinyl leukotrienes in inflammatory and allergic diseases.
References
SR2640: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of SR2640, a potent and selective competitive antagonist of the leukotriene D4 and E4 (LTD4/LTE4) receptors. It details the initial discovery, mechanism of action, and biological activity of this compound. Furthermore, this guide outlines a plausible chemical synthesis process based on established organic chemistry principles. Quantitative biological data are summarized in tabular format for clarity, and key experimental methodologies are described. Diagrams illustrating the relevant signaling pathway and a proposed synthetic workflow are also provided.
Discovery and Biological Profile
This compound, with the chemical name 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, was first described in the late 1980s as a novel antagonist of leukotriene receptors.[1][2] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration.
This compound was identified as a potent and selective competitive antagonist of LTD4 and LTE4 receptors.[2] Its efficacy has been demonstrated in various in vitro and in vivo models.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1), thereby preventing the binding of its natural ligands, LTD4 and LTE4. This antagonism blocks the downstream signaling cascade that leads to the pathological effects associated with leukotriene activation.
The binding of LTD4 to its receptor typically activates G-proteins, leading to an increase in intracellular calcium and the generation of inositol (B14025) phosphates.[1] This signaling cascade ultimately results in smooth muscle contraction and other pro-inflammatory responses. This compound effectively inhibits these LTD4-induced intracellular signaling events.[1]
In Vitro and In Vivo Activity
This compound has demonstrated significant antagonistic activity in a variety of preclinical studies. In vitro, it has been shown to inhibit LTD4-induced contractions of guinea pig ileum and trachea in a concentration-dependent manner.[2] Furthermore, it effectively inhibits the binding of radiolabeled LTD4 to guinea pig lung membranes.[2]
In vivo studies have shown that this compound is orally active and can inhibit LTD4-induced bronchoconstriction in guinea pigs.[2] It has also been found to attenuate the effects of LTD4 on canine polymorphonuclear leukocyte (PMN) functions, including the inhibition of chemotaxis.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Species | Reference |
| pA2 | 8.7 | LTD4-induced trachea contraction | Guinea Pig | [2] |
| IC50 | 23 nM | [3H]LTD4 binding to lung membranes | Guinea Pig | [2] |
| IC50 (unlabelled LTD4) | 2.2 nM | [3H]LTD4 binding to lung membranes | Guinea Pig | [2] |
| IC50 | 38 nM | LTD4-induced inhibition of PMN chemotaxis | Canine | [3] |
Table 1: In Vitro Activity of this compound
| Dose Range | Effect | Model | Species | Reference |
| 0.03-1.00 mg/kg | Rightward shift of LTD4-induced bronchoconstriction dose-response curve | Anesthetized, ventilated guinea pigs | Guinea Pig | [2] |
| 1 mg/kg | Significant inhibition of antigen-induced bronchoconstriction | Anesthetized, ventilated guinea pigs | Guinea Pig | [2] |
Table 2: In Vivo Activity of this compound
Chemical Synthesis Process
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
Detailed Methodologies
Stage 1: Synthesis of 2-(3-Hydroxyphenylamino)benzoic Acid (Intermediate 1) via Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds. In this proposed step, 2-chlorobenzoic acid would be coupled with 3-aminophenol in the presence of a copper catalyst and a base at elevated temperatures.
-
Reactants: 2-Chlorobenzoic acid, 3-Aminophenol.
-
Catalyst: Copper powder or a copper(I) salt (e.g., CuI).
-
Base: A strong base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure Outline:
-
Combine 2-chlorobenzoic acid, 3-aminophenol, copper catalyst, and base in the chosen solvent.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Acidify the aqueous layer to precipitate the product.
-
Isolate the crude product by filtration and purify by recrystallization.
-
Stage 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide. In this step, the hydroxyl group of the intermediate is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2-(chloromethyl)quinoline.
-
Reactants: 2-(3-Hydroxyphenylamino)benzoic acid (Intermediate 1), 2-(Chloromethyl)quinoline.
-
Base: A moderate base such as potassium carbonate (K2CO3) is suitable to deprotonate the phenolic hydroxyl group.
-
Solvent: A polar aprotic solvent such as DMF or acetone.
-
Procedure Outline:
-
Dissolve 2-(3-hydroxyphenylamino)benzoic acid in the chosen solvent.
-
Add the base and stir to form the phenoxide.
-
Add 2-(chloromethyl)quinoline to the reaction mixture.
-
Heat the mixture (typically at reflux) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and perform an aqueous workup.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Final Step: Formation of this compound Hydrochloride
The final product is often supplied as the hydrochloride salt to improve its solubility and stability.
-
Procedure Outline:
-
Dissolve the purified this compound free base in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether).
-
Add a solution of hydrochloric acid (e.g., HCl in ethanol or ethereal HCl) dropwise until precipitation is complete.
-
Isolate the this compound hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
-
Key Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in the biological evaluation of this compound.
Guinea Pig Ileum and Trachea Contraction Assay
This ex vivo assay is used to assess the ability of a compound to inhibit smooth muscle contraction induced by an agonist like LTD4.
-
Tissue Preparation: A segment of guinea pig ileum or trachea is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a constant tension.
-
A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction using an isometric transducer.
-
The tissue is washed to return to baseline.
-
The tissue is then incubated with this compound for a defined period.
-
A second cumulative concentration-response curve to LTD4 is generated in the presence of this compound.
-
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Leukotriene D4 Receptor Binding Assay
This in vitro assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
-
Membrane Preparation: Crude membrane fractions are prepared from guinea pig lung tissue by homogenization and differential centrifugation.
-
Binding Assay Protocol:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]LTD4.
-
Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.
Polymorphonuclear Leukocyte (PMN) Chemotaxis Assay
This assay assesses the effect of a compound on the directed migration of PMNs towards a chemoattractant.
-
PMN Isolation: PMNs are isolated from whole blood (e.g., canine) using density gradient centrifugation.
-
Chemotaxis Assay (Boyden Chamber):
-
A Boyden chamber is used, which consists of two compartments separated by a microporous filter.
-
The lower compartment is filled with a solution containing a chemoattractant (e.g., LTB4).
-
The isolated PMNs, pre-incubated with or without this compound and in the presence of LTD4, are placed in the upper compartment.
-
The chamber is incubated for a period to allow the cells to migrate through the filter towards the chemoattractant.
-
The filter is then removed, fixed, and stained.
-
-
Data Analysis: The number of migrated cells is quantified by microscopy, and the inhibitory effect of this compound on LTD4-attenuated chemotaxis is determined.
Signaling Pathway and Logical Relationships
The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.
Caption: Leukotriene D4 signaling pathway and this compound's mechanism.
References
Pharmacological Profile of SR2640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640, with the chemical name 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] Leukotrienes are inflammatory mediators derived from arachidonic acid, and their signaling through cysteinyl leukotriene receptors is implicated in the pathophysiology of asthma and other inflammatory conditions. This compound's ability to block these receptors makes it a valuable tool for research and a potential therapeutic agent.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and experimental protocols.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Radioligand | Preparation | Assay Type | IC50 (nM) | Reference |
| [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes | Competition Binding | 23 | [1] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Agonist | Tissue/Cell Preparation | Measured Response | pA2 Value | Reference |
| LTD4 | Guinea-pig trachea | Contraction | 8.7 | [1][2] |
| LTD4 | Guinea-pig ileum | Contraction | - | [1][2] |
Table 3: In Vivo Antagonist Activity of this compound
| Agonist | Animal Model | Measured Response | Route of Administration | Dose Range (mg/kg) | Reference |
| LTD4 (i.v.) | Guinea-pig | Bronchoconstriction | - | 0.03-1.00 | [1] |
| Antigen | Guinea-pig | Bronchoconstriction | - | 1 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a receptor.[3][4][5][6]
Objective: To determine the IC50 and subsequently the Ki of this compound for the LTD4 receptor.
Materials:
-
Membrane Preparation: Guinea-pig lung membranes.[1]
-
Radioligand: [3H]LTD4.[1]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: Betaplate Scint or equivalent.[3]
-
Apparatus: 96-well plates, FilterMate™ harvester, MicroBeta counter.[3]
Procedure:
-
Membrane Preparation: Homogenize guinea-pig lung tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing 10% sucrose (B13894) and store at -80°C. Determine protein concentration using a BCA assay.[3]
-
Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester. Wash the filters four times with ice-cold wash buffer.[3]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.[3]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Organ Bath Functional Assay (Schild Analysis)
This protocol describes a method for quantifying the competitive antagonism of this compound on agonist-induced smooth muscle contraction.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.
Materials:
-
Tissue: Guinea-pig trachea or ileum.[1]
-
Agonist: Leukotriene D4 (LTD4).
-
Antagonist: this compound.
-
Physiological Salt Solution: Krebs-Henseleit solution or similar, bubbled with 95% O2 / 5% CO2.
-
Apparatus: Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Isolate the guinea-pig trachea or ileum and mount tissue segments in an organ bath containing physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Cumulative Concentration-Response Curve (Agonist alone): Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve for LTD4.
-
Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.
-
Data Analysis: For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone). Create a Schild plot by graphing the log (dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: LTD4 signaling pathway and competitive antagonism by this compound.
Caption: Workflow for identification and validation of an antagonist like this compound.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide on the Structure-Activity Relationship Studies of SR2640
Introduction
SR2640, chemically known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, and their effects are mediated through these receptors. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), this compound serves as a valuable tool for studying the physiological and pathological roles of these eicosanoids and as a lead compound for the development of anti-asthmatic and anti-inflammatory drugs.
Core Structure of this compound
The chemical structure of this compound consists of three key moieties:
-
A quinoline (B57606) ring: This heterocyclic system is a common feature in many CysLT1 receptor antagonists and is crucial for high-affinity binding.
-
A phenylamino (B1219803) benzoic acid group: This part of the molecule, particularly the acidic benzoic acid, is essential for its antagonist activity.
-
A methoxy (B1213986) linker: This flexible linker connects the quinoline and the phenylamino benzoic acid moieties.
Biological Activity and Quantitative Data
This compound has been shown to be a potent and selective antagonist in both in vitro and in vivo studies. Its primary action is the competitive inhibition of LTD4 and LTE4 at their receptors.
Table 1: In Vitro Activity of this compound
| Assay | Species/Tissue | Parameter | Value | Reference |
| LTD4-induced contraction | Guinea pig trachea | pA2 | 8.7 | [1] |
| [3H]LTD4 binding | Guinea pig lung membranes | IC50 | 23 nM | [1] |
| LTD4-induced contraction | Guinea pig ileum | Concentration-dependent inhibition | - | [1] |
| LTC4-induced contraction | Guinea pig ileum | Much less potent inhibition | - | [1] |
| Histamine-induced contraction | Guinea pig ileum and trachea | No inhibition | - | [1] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Dose Range | Effect | Reference |
| LTD4-induced bronchoconstriction | Guinea pig | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [1] |
| Antigen-induced bronchoconstriction | Guinea pig | 1 mg/kg | Significant inhibition | [1] |
Mechanism of Action: CysLT1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of the endogenous ligands, LTD4 and LTE4. This blockade inhibits the downstream signaling pathways activated by these leukotrienes.
References
SR2640: A Comprehensive Review of a Potent Leukotriene D4/E4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the pharmacological studies on SR2640, a potent and selective competitive antagonist of the leukotriene D4 and E4 (LTD4/E4) receptors. This document summarizes key quantitative data, details established experimental protocols used in its evaluation, and presents visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Tissue | Assay | Reference |
| pA2 | 8.7 | Guinea Pig Trachea | LTD4-induced contraction | [1][2] |
| IC50 | 23 nM | Guinea Pig Lung Membranes | [3H]LTD4 Binding | [2] |
Table 2: In Vivo Activity of this compound
| Model | Dose Range | Effect | Species | Reference |
| LTD4-induced Bronchoconstriction | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | Guinea Pig | [2] |
| Antigen-induced Bronchoconstriction | 1 mg/kg | Significant inhibition | Guinea Pig | [2] |
| LTD4-induced Polymorphonuclear Leukocyte Aggregation | - | Suppression/Abolition | Canine | [3] |
| LTD4-mediated inhibition of Polymorphonuclear Leukocyte Migration | - | Suppression/Abolition | Canine | [3] |
Core Mechanism of Action
This compound is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it effectively blocks the binding of the inflammatory mediators LTD4 and LTE4.[1][2] By inhibiting this interaction, this compound prevents the downstream signaling cascade that leads to hallmark features of inflammatory responses, such as smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][3]
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SR2640 (CAS Number 146662-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640, with the CAS number 146662-42-2, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.[1] Chemically, it is known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation of leukotriene-mediated signaling and its role in various physiological and pathological processes.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 146662-42-2 | N/A |
| Molecular Formula | C23H18N2O3 | N/A |
| Molecular Weight | 370.40 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | ≥99% (by HPLC) | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it competitively inhibits the binding of the endogenous ligands, leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1] The binding of these leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to a variety of physiological responses, particularly those associated with inflammation and allergic reactions.
The primary mechanism of action of this compound involves the blockade of LTD4- and LTE4-induced effects, such as:
-
Smooth Muscle Contraction: Inhibition of bronchoconstriction and contraction of other smooth muscles, such as the guinea pig ileum and trachea.[1]
-
Increased Vascular Permeability: Reduction of plasma exudation and edema formation.
-
Chemotaxis: Attenuation of the migration of inflammatory cells, particularly eosinophils.
By antagonizing the CysLT1 receptor, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
Signaling Pathway
The binding of LTD4 to the CysLT1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses. This compound blocks the initial step of this cascade by preventing LTD4 from binding to its receptor.
Caption: Leukotriene D4 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| LTD4-induced Contraction | Guinea Pig | Ileum | pA2 | 8.7 | [1] |
| LTD4-induced Contraction | Guinea Pig | Trachea | pA2 | 8.7 | [1] |
| [3H]LTD4 Binding | Guinea Pig | Lung Membranes | IC50 | 23 nM | [1] |
| LTD4-induced Ca2+ Mobilization | Human | Neutrophils | Inhibition | Yes | N/A |
| LTD4-induced Inositol Phosphate (B84403) Accumulation | Human | Neutrophils | Inhibition | Yes | N/A |
| LTD4-induced Chemotaxis | Canine | Polymorphonuclear Leukocytes | IC50 | 38 nM (for LTD4) | N/A |
Table 2: In Vivo Activity of this compound
| Assay | Species | Effect | Reference |
| LTD4-induced Bronchoconstriction | Guinea Pig | Dose-dependent inhibition | [1] |
| Antigen-induced Bronchoconstriction | Guinea Pig | Significant inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Guinea Pig Ileum and Trachea Contraction Assay
This protocol describes the measurement of smooth muscle contraction in response to agonists and the determination of the antagonist potency of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2
-
Leukotriene D4 (LTD4)
-
This compound
-
Organ bath with an isometric transducer
Procedure:
-
Humanely euthanize the guinea pig and resect the terminal ileum and trachea.
-
For the ileum assay, cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing Krebs-Henseleit buffer at 37°C.
-
For the trachea assay, prepare a zigzag strip of the trachea and suspend it in the organ bath.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
To determine the antagonist activity of this compound, pre-incubate the tissue with various concentrations of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve for LTD4 in the absence and presence of this compound.
-
As a control for selectivity, perform a concentration-response curve for histamine in the presence of this compound.
-
Calculate the pA2 value for this compound from the Schild plot analysis of the LTD4 concentration-response curves.
Radioligand Binding Assay
This protocol details the measurement of the binding affinity of this compound to the LTD4 receptor.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]LTD4 (radioligand)
-
Unlabeled LTD4
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a crude membrane fraction from guinea pig lung tissue by homogenization followed by centrifugation.
-
Resuspend the membrane pellet in the binding buffer.
-
In a reaction tube, incubate the membrane preparation with a fixed concentration of [3H]LTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled LTD4 (for determining total and non-specific binding) or this compound (for competition binding).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled LTD4) from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
Measurement of Intracellular Calcium Mobilization
This protocol describes the measurement of changes in cytosolic free calcium concentration in response to LTD4 and its inhibition by this compound.
Materials:
-
Human neutrophils or other suitable cell line
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Leukotriene D4 (LTD4)
-
This compound
-
Fluorescence spectrophotometer or imaging system
Procedure:
-
Isolate human neutrophils from peripheral blood or culture a suitable cell line.
-
Load the cells with Fura-2 AM by incubating them with the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Resuspend the cells in fresh HBSS.
-
Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a microscope stage for imaging.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To assess the effect of this compound, pre-incubate the cells with the antagonist for a defined period.
-
Stimulate the cells with LTD4 and record the change in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
Measurement of Inositol Phosphate Accumulation
This protocol details the measurement of the production of inositol phosphates, a downstream signaling event of CysLT1 receptor activation.
Materials:
-
Human neutrophils or other suitable cell line
-
myo-[3H]Inositol
-
Lithium chloride (LiCl)
-
Leukotriene D4 (LTD4)
-
This compound
-
Perchloric acid or trichloroacetic acid
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 18-24 hours to allow for incorporation into cellular phosphoinositides.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
To test the effect of this compound, pre-incubate the cells with the antagonist.
-
Stimulate the cells with LTD4 for a specific time period.
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using Dowex anion-exchange chromatography.
-
Quantify the amount of radioactivity in each fraction by scintillation counting.
Synthesis
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound via Ullmann condensation.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of leukotrienes D4 and E4 in various biological systems. Its high potency and selectivity for the CysLT1 receptor make it a suitable probe for investigating the signaling pathways and physiological consequences of cysteinyl leukotriene activity. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential applications of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays with SR2640
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors, with high affinity for the CysLT1 receptor.[1][2][3] Cysteinyl leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[4] They mediate a range of pro-inflammatory responses, including bronchoconstriction, smooth muscle contraction, increased vascular permeability, and eosinophil migration.[5][6] this compound exerts its pharmacological effects by blocking the binding of LTD4 and LTE4 to the CysLT1 receptor, thereby inhibiting the downstream signaling cascade that leads to these inflammatory responses.[1][3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other CysLT1 receptor antagonists. The included methodologies cover receptor binding, second messenger signaling, and functional cellular responses.
CysLT1 Receptor Signaling Pathway
The binding of LTD4 or LTE4 to the G-protein coupled CysLT1 receptor initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic calcium is a key event that drives downstream cellular responses such as smooth muscle contraction and chemotaxis. This compound competitively antagonizes the CysLT1 receptor, preventing this signaling cascade.
Caption: CysLT1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various assays.
| Assay Type | Model System | Parameter | Value | Reference |
| Radioligand Binding | Guinea Pig Lung Membranes | IC50 vs. [3H]LTD4 | 23 nM | [3] |
| Smooth Muscle Contraction | Guinea Pig Trachea | pA2 vs. LTD4 | 8.7 | [1][2] |
| Chemotaxis | Canine Polymorphonuclear Leukocytes | IC50 vs. LTD4-attenuated chemotaxis | 38 nM |
Experimental Protocols
CysLT1 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]LTD4 (Radioligand)
-
Unlabeled LTD4 (for non-specific binding determination)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, [3H]LTD4 (e.g., 0.3 nM final concentration), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LTD4-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTD4 in a cell-based system.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Human neutrophils or a suitable cell line expressing CysLT1 receptors
-
Cell culture medium (e.g., RPMI-1640)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
LTD4
-
This compound or other test compounds
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh blood or culture a suitable cell line.
-
Dye Loading: Resuspend the cells in HBSS and incubate with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and resuspend them in fresh HBSS to remove excess dye.
-
Pre-incubation with Antagonist: Add varying concentrations of this compound to the cell suspension in a microplate and incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement: Place the microplate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add LTD4 to induce calcium mobilization and immediately begin recording fluorescence intensity over time (e.g., every second for 2-5 minutes).
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the this compound concentration to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the LTD4-mediated inhibition of leukocyte migration towards a chemoattractant.
Experimental Workflow:
Caption: Chemotaxis Assay Workflow.
Materials:
-
Canine or human polymorphonuclear leukocytes (PMNs)
-
Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)
-
Chemoattractant (e.g., Leukotriene B4 - LTB4)
-
LTD4
-
This compound or other test compounds
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Chamber Preparation: Assemble the chemotaxis chamber.
-
Chemoattractant Addition: Add the chemoattractant (e.g., 100 nM LTB4) to the lower wells of the chamber.
-
Cell Preparation and Addition: Isolate PMNs and resuspend them in assay buffer. Pre-incubate the cells with a fixed concentration of LTD4 and varying concentrations of this compound. Add the cell suspension to the upper wells of the chamber, on top of the microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: LTD4 is known to inhibit PMN chemotaxis towards LTB4. This compound is expected to reverse this inhibition. Plot the number of migrated cells against the logarithm of the this compound concentration to determine the concentration at which this compound restores chemotaxis by 50% (EC50) or inhibits the LTD4 effect by 50% (IC50).
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound and other CysLT1 receptor antagonists. By employing a combination of receptor binding, second messenger, and functional cellular assays, researchers can obtain a comprehensive understanding of the pharmacological profile of these compounds. The detailed protocols and workflows presented herein are intended to facilitate the setup and execution of these experiments in a reproducible and reliable manner.
References
Application of SR2640 in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, primarily targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2] While historically investigated for its role in inflammatory conditions like asthma, the burgeoning understanding of the CysLT pathway's involvement in cancer progression has opened new avenues for exploring the utility of CysLT1R antagonists like this compound in oncology research.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments to investigate its potential anti-cancer effects.
Mechanism of Action in the Context of Cancer:
The cysteinyl leukotriene (CysLT) signaling pathway is increasingly implicated in various aspects of cancer biology, including cell proliferation, survival, and migration.[3][4] The CysLT1 receptor, upon activation by its ligand LTD4, can trigger downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are well-established drivers of cancer progression.[5][6][7][8] By blocking the CysLT1 receptor, this compound is hypothesized to inhibit these pro-tumorigenic signals, potentially leading to reduced cancer cell viability and induction of apoptosis.
Data Presentation: Efficacy of CysLT1R Antagonists in Cancer Cell Lines
Due to the limited availability of specific quantitative data for this compound in cancer cell lines, the following table summarizes reported IC50 values for other CysLT1R antagonists, Montelukast and Zafirlukast, to provide an expected effective concentration range for this compound.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Montelukast | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~5-10 | [9][10] |
| Zafirlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~5-10 | [9][10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells in culture. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound hydrochloride (soluble in DMSO)[2]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range, based on data from similar compounds, would be from 0.1 µM to 100 µM.[9][10] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Replace the medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Logical Flow of Apoptosis Detection
Western Blot Analysis for Signaling Pathways and Apoptosis Markers
This protocol is for analyzing changes in protein expression related to the CysLT signaling pathway (e.g., p-Akt, p-ERK) and apoptosis (e.g., Cleaved Caspase-3, Bcl-2, Bax).
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1][3][11][12][13]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[1][3]
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[1]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
CysLT1R Signaling and this compound Inhibition
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of genes involved in apoptosis (e.g., BCL2, BAX) or autophagy (e.g., BECN1, MAP1LC3B).
Materials:
-
This compound
-
Cancer cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for your genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[14]
Workflow for qPCR Gene Expression Analysis
Conclusion
This compound, as a CysLT1 receptor antagonist, holds promise as a tool to investigate the role of the cysteinyl leukotriene pathway in cancer. The provided protocols offer a framework for researchers to explore the effects of this compound on cancer cell viability, apoptosis, and related signaling pathways. It is crucial to note that due to the limited published data on this compound in cancer models, these protocols are based on general methodologies and findings from similar compounds. Therefore, optimization of concentrations, incubation times, and specific reagents for each cell line is essential for obtaining robust and reliable results. Further research is warranted to establish the specific anti-cancer profile of this compound and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Autophagy PCR Array [canoz.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ERK-mediated regulation of leukotriene biosynthesis by androgens: A molecular basis for gender differences in inflammation and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for specific induction of apoptosis or necroptosis in established murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A gene toolbox for monitoring autophagy transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating SR2640 in Ulcerous Colitis Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed research protocol for studying the therapeutic potential of SR2640, a leukotriene D4/LTE4 antagonist, in the context of ulcerative colitis (UC).[1] Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[2][3] The protocols outlined below encompass in vitro and in vivo models to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound and its Proposed Mechanism in Ulcerative Colitis
This compound is a potent and selective competitive antagonist of cysteinyl-leukotriene receptors, specifically targeting LTD4 and LTE4.[1][4] Leukotrienes are pro-inflammatory mediators that play a crucial role in the pathogenesis of inflammatory diseases, including ulcerative colitis. They contribute to inflammation by increasing vascular permeability, promoting chemotaxis of immune cells, and stimulating the production of other inflammatory cytokines. By blocking the receptors for LTD4 and LTE4, this compound is hypothesized to inhibit these downstream inflammatory processes, thereby ameliorating the symptoms and pathology of ulcerative colitis. An early clinical study suggested that this compound may have a remission rate comparable to sulfasalazine (B1682708) in patients with mild to moderate ulcerative colitis.[1]
Signaling Pathway of this compound in Ulcerative Colitis
Caption: Proposed signaling pathway of this compound in ulcerative colitis.
Experimental Design and Workflow
The overall research strategy involves a multi-pronged approach, starting with in vitro screening and mechanistic studies, followed by in vivo validation of therapeutic efficacy in an established animal model of ulcerative colitis.
Overall Experimental Workflow
Caption: Overall experimental workflow for studying this compound in ulcerative colitis.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data to be collected from the proposed experiments.
Table 1: In Vitro Experimental Data
| Parameter | Assay | Cell Line(s) | Expected Outcome with this compound Treatment |
| Cell Viability (%) | MTT/XTT Assay | Caco-2, HT29 | No significant decrease in cell viability |
| Barrier Function (Ω.cm²) | TEER Measurement | Caco-2 | Attenuation of inflammation-induced drop in TEER |
| Pro-inflammatory Cytokines (pg/mL) | ELISA | Caco-2, HT29 | Decreased secretion of IL-6, IL-8, TNF-α |
| Anti-inflammatory Cytokines (pg/mL) | ELISA | Caco-2, HT29 | Increased or unchanged secretion of IL-10 |
Table 2: In Vivo Experimental Data (DSS-Induced Colitis Model)
| Parameter | Assay/Measurement | Groups | Expected Outcome with this compound Treatment |
| Disease Activity Index (DAI) | Daily Monitoring | Vehicle, this compound (low, mid, high dose) | Dose-dependent reduction in DAI score |
| Colon Length (cm) | Macroscopic Evaluation | Vehicle, this compound (low, mid, high dose) | Prevention of colon shortening |
| Histological Score | H&E Staining | Vehicle, this compound (low, mid, high dose) | Reduced inflammatory cell infiltration and tissue damage |
| Myeloperoxidase (MPO) Activity | MPO Assay | Vehicle, this compound (low, mid, high dose) | Decreased MPO activity in colon tissue |
| Pro-inflammatory Cytokines (pg/mg) | ELISA (Colon Homogenates) | Vehicle, this compound (low, mid, high dose) | Decreased levels of IL-1β, IL-6, TNF-α |
| Immune Cell Populations (%) | Flow Cytometry (Lamina Propria) | Vehicle, this compound | Reduced infiltration of neutrophils and macrophages |
| Tight Junction Protein Expression | Immunohistochemistry | Vehicle, this compound | Increased expression of ZO-1 and Occludin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Studies Using Colon Epithelial Cell Lines
These studies will assess the direct effects of this compound on intestinal epithelial cells.
-
Cell Lines: Human colorectal adenocarcinoma cell lines Caco-2 and HT29 will be used.[5]
-
Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Inflammatory Challenge: To mimic the inflammatory environment of ulcerative colitis, cells will be stimulated with a combination of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or with lipopolysaccharide (LPS).[6]
-
This compound Treatment: Cells will be pre-treated with various concentrations of this compound for a specified time before the inflammatory challenge.
-
Cell Seeding: Caco-2 cells will be seeded on Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer.
-
Treatment: Differentiated Caco-2 monolayers will be treated with this compound followed by an inflammatory stimulus in the basolateral compartment.
-
TEER Measurement: TEER will be measured daily using a voltohmmeter. A decrease in TEER indicates a loss of epithelial barrier integrity.
Caption: Workflow for Transepithelial Electrical Resistance (TEER) measurement.
In Vivo Studies Using a DSS-Induced Colitis Mouse Model
This widely used animal model mimics many of the clinical and histological features of human ulcerative colitis.[7][8]
-
Animals: C57BL/6 mice will be used.[9]
-
Induction of Colitis: Acute colitis will be induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 days.[8]
-
Treatment Groups: Mice will be randomly assigned to the following groups:
-
Control (no DSS)
-
DSS + Vehicle
-
DSS + this compound (low, medium, and high doses)
-
-
This compound Administration: this compound will be administered daily by oral gavage, starting concurrently with or prior to DSS administration.
The DAI will be calculated daily based on the following parameters:
-
Weight loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool consistency: (0: normal; 2: loose stools; 4: diarrhea)
-
Rectal bleeding: (0: none; 2: slight bleeding; 4: gross bleeding)
Caption: Workflow for the DSS-induced colitis animal model.
Immunohistochemistry (IHC)
IHC will be used to visualize the expression and localization of specific proteins within the colon tissue.
-
Tissue Fixation and Embedding: Colon tissue samples will be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.[10]
-
Sectioning: 4-5 µm thick sections will be cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides will be deparaffinized in xylene and rehydrated through a graded series of ethanol.[11][12]
-
Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate (B86180) buffer (pH 6.0).[10]
-
Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide, and non-specific binding will be blocked with a blocking serum.[12]
-
Primary Antibody Incubation: Slides will be incubated with primary antibodies against markers of inflammation (e.g., CD45 for leukocytes), and tight junction proteins (e.g., ZO-1, Occludin).
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate will be used, followed by visualization with a DAB substrate.[13]
-
Counterstaining and Mounting: Slides will be counterstained with hematoxylin, dehydrated, and mounted.[10]
Caption: Workflow for immunohistochemistry.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA will be used to quantify the levels of pro- and anti-inflammatory cytokines in cell culture supernatants and colon tissue homogenates.[14][15]
-
Sample Preparation: Cell culture supernatants will be collected and centrifuged. Colon tissue samples will be homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: Commercially available ELISA kits for mouse or human IL-1β, IL-6, TNF-α, and IL-10 will be used according to the manufacturer's instructions.
-
Data Analysis: A standard curve will be generated, and the concentrations of cytokines in the samples will be determined.[15]
Caption: Workflow for ELISA.
Flow Cytometry
Flow cytometry will be used to analyze the immune cell populations in the lamina propria of the colon.[9][16]
-
Tissue Dissociation: The colon will be excised, opened longitudinally, and washed. The tissue will be cut into small pieces and incubated in a digestion buffer containing collagenase and DNase to isolate lamina propria cells.[9]
-
Cell Staining: The isolated cells will be stained with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45 for leukocytes, F4/80 for macrophages, Ly6G for neutrophils, CD3 for T cells).[17]
-
Data Acquisition and Analysis: Stained cells will be analyzed using a flow cytometer. The percentage of each immune cell population will be determined.[18]
Caption: Workflow for flow cytometry analysis of immune cells.
Logical Relationship of the Research Strategy
The following diagram illustrates the logical flow and interconnections of the different components of this research protocol.
Caption: Logical relationship of the research strategy.
References
- 1. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulcerative Colitis: Current Treatment Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological mechanism and targeted drugs of ulcerative colitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 2640 hydrochloride | CAS 146662-42-2 | this compound | Tocris Bioscience [tocris.com]
- 5. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 7. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells after Chemically Induced Colitis [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Chemotactic Effects of SR2640
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2][3] Leukotrienes are lipid mediators that play a crucial role in inflammatory responses, and their signaling through cysteinyl leukotriene receptors (CysLTs) can induce chemotaxis, the directed migration of cells in response to a chemical gradient. This compound has been demonstrated to inhibit the LTD4-mediated attenuation of human polymorphonuclear (PMN) leukocyte chemotaxis.[2] This document provides a detailed methodology for conducting a chemotaxis assay to evaluate the inhibitory potential of this compound on leukocyte migration.
The described protocol utilizes a modified Boyden chamber assay, a widely accepted and robust method for quantifying chemotaxis.[4][5] This assay will allow for the determination of this compound's efficacy in blocking the chemotactic response of leukocytes towards a chemoattractant, providing valuable insights into its anti-inflammatory and immunomodulatory properties.
Signaling Pathway of Leukotriene D4 and the Role of this compound
Leukotriene D4 (LTD4) is a potent chemoattractant for various immune cells, including neutrophils and eosinophils. The binding of LTD4 to its G-protein coupled receptor, CysLT1, on the cell surface initiates a signaling cascade that leads to actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement towards the LTD4 gradient. This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream signaling events that promote chemotaxis.
Caption: Signaling pathway of LTD4-induced chemotaxis and its inhibition by this compound.
Experimental Protocol: Chemotaxis Assay Using a Modified Boyden Chamber
This protocol is designed to assess the inhibitory effect of this compound on the chemotaxis of a human promyelocytic leukemia cell line, HL-60, which can be differentiated into a neutrophil-like phenotype.
Materials:
-
Leukotriene D4 (LTD4)
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (cell culture grade)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other suitable fluorescent dye for cell labeling)
-
96-well chemotaxis chamber (e.g., Transwell® with 5 µm pore size polycarbonate membrane)
-
Fluorescence plate reader
Cell Preparation:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Differentiate HL-60 cells into a neutrophil-like phenotype by adding 1.5% DMSO to the culture medium for 4-5 days.
-
On the day of the assay, harvest the differentiated HL-60 cells and wash them twice with serum-free RPMI-1640.
-
Resuspend the cells in RPMI-1640 containing 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
Assay Procedure:
-
Prepare Chemoattractant and Inhibitor Solutions:
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 with 0.1% BSA to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept below 0.1%.
-
Prepare a stock solution of LTD4 in a suitable buffer and dilute it in RPMI-1640 with 0.1% BSA to a final concentration that induces a submaximal chemotactic response (to be determined in preliminary experiments, typically in the nanomolar range).
-
-
Set up the Chemotaxis Plate:
-
Add 150 µL of the chemoattractant solution (LTD4) to the lower wells of the 96-well chemotaxis plate.[6]
-
For control wells, add 150 µL of RPMI-1640 with 0.1% BSA.
-
For the test wells, add 150 µL of the LTD4 solution.
-
-
Pre-incubation with Inhibitor:
-
In a separate plate, mix equal volumes of the Calcein-AM labeled cell suspension and the various concentrations of this compound solution.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Addition to the Upper Chamber:
-
Carefully place the transwell inserts into the wells of the chemotaxis plate.
-
Add 50 µL of the pre-incubated cell suspension (containing this compound) to the upper chamber of each insert (approximately 50,000 cells per well).[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1.5 to 2 hours. The optimal incubation time should be determined empirically.[7]
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the transwell inserts.
-
Gently aspirate the medium from the upper side of the membrane and wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
Experimental Workflow:
Caption: Experimental workflow for the this compound chemotaxis inhibition assay.
Data Presentation and Analysis
The results of the chemotaxis assay should be quantified and presented in a clear and concise manner. The primary endpoint is the percentage of inhibition of cell migration by this compound.
Table 1: Raw Fluorescence Data
| This compound Conc. (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |
| 0 (No LTD4) | |||||
| 0 (+ LTD4) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 |
Table 2: Calculation of Percent Inhibition
| This compound Conc. (nM) | Mean RFU | Corrected RFU (Mean RFU - No LTD4 Control) | % Migration | % Inhibition |
| 0 (+ LTD4) | 100 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Calculations:
-
% Migration: (Corrected RFU of sample / Corrected RFU of 0 this compound control) * 100
-
% Inhibition: 100 - % Migration
The data can then be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percent inhibition on the y-axis. From this curve, an IC50 value (the concentration of this compound that inhibits 50% of the chemotactic response) can be calculated.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on leukocyte chemotaxis. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and similar compounds. The structured data presentation and clear experimental workflow are designed to facilitate accurate analysis and interpretation of the results, making this a valuable tool for drug discovery and development in the field of inflammation and immunology.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. timothyspringer.org [timothyspringer.org]
Troubleshooting & Optimization
Troubleshooting unexpected results in SR2640 experiments
Welcome to the technical support center for SR2640, a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist for the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, primarily the CysLT1 receptor.[1][2] By blocking the binding of these pro-inflammatory leukotrienes, this compound inhibits downstream signaling pathways that lead to responses such as smooth muscle contraction, inflammation, and calcium mobilization.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride is soluble in DMSO, with solubility reported up to 50 mM and 81 mg/mL.[2][4] It is recommended to prepare fresh stock solutions in DMSO and to aliquot and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one month), -20°C is acceptable.[4] The powdered form should be stored desiccated at room temperature.[1][2]
Q3: What are the known potency values (e.g., IC50, pA2) for this compound?
This compound exhibits potent antagonism of the CysLT1 receptor. In vitro studies have shown a pA2 value of 8.7 in guinea pig trachea contraction assays induced by LTD4.[1][2][5] The IC50 value for the inhibition of [3H]LTD4 binding to guinea pig lung membranes is approximately 23 nM.[3][5]
Troubleshooting Unexpected Results
Unexpected results in experiments involving this compound can arise from various factors, ranging from experimental design to reagent stability. This section provides a structured guide to help you identify and resolve common issues.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
Common Issues and Solutions in a Q&A Format
Issue 1: No observable antagonist effect of this compound.
-
Question: I've added this compound to my assay, but I'm not seeing any inhibition of the agonist-induced response. What could be wrong?
-
Answer:
-
Agonist Concentration: The concentration of the agonist (e.g., LTD4) might be too high, overcoming the competitive antagonism of this compound. It's recommended to use an agonist concentration around the EC80 to provide a clear window for observing antagonism.[5]
-
This compound Concentration: Ensure you are using an appropriate concentration range for this compound. Based on its known potency, a starting range of 1 nM to 1 µM is often suitable for in vitro functional assays.
-
Pre-incubation Time: For a competitive antagonist, it is crucial to pre-incubate the cells with this compound before adding the agonist. A typical pre-incubation time of 15-30 minutes allows the antagonist to reach equilibrium with the CysLT1 receptors.[5]
-
Reagent Stability: this compound solutions, especially in aqueous media for long-term experiments, may degrade. Always use freshly prepared dilutions from a frozen stock for each experiment.[6]
-
Cellular Health and Receptor Expression: Ensure your cells are healthy and have not been passaged excessively, which can lead to decreased receptor expression.[5][7] Confirm that your cell line endogenously expresses CysLT1 receptors or has been successfully transfected.
-
Issue 2: High variability between experimental replicates.
-
Question: My data points are scattered, and I'm seeing significant variability between wells treated with the same concentration of this compound. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. Ensure a homogenous cell suspension and careful pipetting.
-
Pipetting Errors: Small volumes of concentrated compounds can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions to work with larger volumes.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentrations. Consider not using the outer wells or ensuring proper humidification in the incubator.
-
Compound Precipitation: Given this compound's low aqueous solubility, it may precipitate in your assay medium, especially at higher concentrations. Visually inspect your solutions and consider the final DMSO concentration, which should typically be below 0.5% to avoid solvent effects.
-
Issue 3: Unexpected cellular responses or suspected off-target effects.
-
Question: I'm observing cellular effects that are not consistent with CysLT1 receptor antagonism. Could this compound have off-target effects?
-
Answer: While this compound is reported to be a selective CysLT1 antagonist, it is important to consider potential off-target effects, especially at higher concentrations. Other leukotriene receptor antagonists, such as Montelukast, have been shown to interact with other receptors like the adenosine (B11128) A3 receptor and MAP kinases.[1][4]
-
To investigate potential off-target effects:
-
Use a control cell line: Employ a cell line that does not express the CysLT1 receptor to see if the unexpected effect persists.
-
Use a structurally different CysLT1 antagonist: Compare the effects of this compound with another CysLT1 antagonist to see if the response is specific to the receptor or compound-specific.
-
Perform a dose-response analysis: Off-target effects often occur at higher concentrations. A clear dose-response relationship can help distinguish between on-target and off-target effects.
-
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1] |
| Molecular Weight | 406.87 g/mol | [1][2] |
| Solubility | Soluble in DMSO (up to 50 mM) | [2] |
| Target | Cysteinyl leukotriene receptor 1 (CysLT1) | [1] |
| Action | Competitive Antagonist | [1] |
| pA2 (guinea pig trachea) | 8.7 | [1][2][5] |
| IC50 ([3H]LTD4 binding) | 23 nM | [3][5] |
Experimental Protocols & Methodologies
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CysLT1 receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
LTD4 (agonist).
-
This compound (antagonist).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[8][9]
Protocol:
-
Cell Plating: Seed the CysLT1-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition (Antagonist): After incubation, wash the cells with assay buffer. Add various concentrations of this compound (or vehicle control) to the appropriate wells. Pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent microplate reader. Add a pre-determined EC80 concentration of LTD4 to all wells and immediately begin recording fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the agonist-induced response against the log concentration of this compound to determine the IC50 value.
Experimental Workflow for Calcium Mobilization Assay
Caption: A streamlined workflow for the calcium mobilization assay.
Chemotaxis Assay
This protocol assesses the effect of this compound on the migration of cells (e.g., eosinophils, neutrophils) towards a chemoattractant like LTD4.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts).
-
Cells known to undergo chemotaxis in response to LTD4 (e.g., human eosinophils).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
LTD4 (chemoattractant).
-
This compound (antagonist).
-
Cell staining and imaging equipment.
Protocol:
-
Cell Preparation: Isolate and resuspend the cells in assay medium.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (LTD4) to the lower chamber of the chemotaxis plate. Place the Transwell insert (membrane) over the lower chamber.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-3 hours) at 37°C, 5% CO2.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them using a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.
Smooth Muscle Contraction Assay
This protocol evaluates the ability of this compound to inhibit LTD4-induced contraction of smooth muscle tissue (e.g., guinea pig trachea).
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig tracheal rings).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
LTD4 (contractile agonist).
-
This compound (antagonist).
Protocol:
-
Tissue Preparation: Mount the tracheal rings in the organ baths containing Krebs-Henseleit solution at 37°C and allow them to equilibrate under a resting tension.
-
Antagonist Incubation: Add this compound at the desired concentration to the organ bath and incubate for 20-30 minutes.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of LTD4 to the bath in a cumulative manner and record the resulting contractile force.
-
Data Analysis: Compare the LTD4 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound is indicative of competitive antagonism. The pA2 value can be calculated from these shifts to quantify the potency of this compound.[10]
Signaling Pathway
CysLT1 Receptor Signaling and Inhibition by this compound
References
- 1. Suspected Adverse Drug Reactions Associated with Leukotriene Receptor Antagonists Versus First-Line Asthma Medications: A National Registry–Pharmacology Approach [mdpi.com]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. medrxiv.org [medrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Lesson 6 [pdg.cnb.uam.es]
Addressing solubility issues with SR2640 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2640. The following information addresses common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is reported to be soluble in DMSO at concentrations up to 50 mM or 81 mg/mL (approximately 199 mM).[1][2] Conversely, this compound hydrochloride is considered insoluble in water and ethanol.[1] Therefore, it is highly recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What causes this and how can I prevent it?
A2: This is a common issue encountered with hydrophobic compounds like this compound. Precipitation occurs because the compound's solubility dramatically decreases when the percentage of the organic solvent (DMSO) is lowered by dilution in an aqueous buffer. To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: If your experimental system permits, increasing the final concentration of DMSO in your working solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts in your experiments. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Use a co-solvent: In addition to DMSO, other organic solvents or co-solvents can be tested to improve solubility in the final aqueous solution.
-
Gentle warming: Gently warming the solution may aid in dissolving the compound. However, the thermal stability of this compound should be considered, as excessive heat can lead to degradation. After warming, allow the solution to cool to room temperature slowly to prevent rapid precipitation.
-
Use of surfactants or cyclodextrins: These agents can be employed to enhance the solubility of poorly soluble compounds.
Q3: What is the best practice for preparing a working solution of this compound in an aqueous buffer for my experiment?
A3: The recommended method is to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer. It is advisable to add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation. Prepare working solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions.
Q4: How should I store this compound?
A4: this compound hydrochloride powder should be stored desiccated at room temperature.[2]
Troubleshooting Guide
Issue: this compound Precipitates from Aqueous Solution
-
Symptom: Visible particles, cloudiness, or turbidity in the aqueous buffer after adding the this compound DMSO stock solution.
-
Potential Cause: The low aqueous solubility of this compound is exceeded upon dilution of the DMSO stock.
-
Solutions:
-
Verify Stock Solution Integrity: Ensure your this compound is fully dissolved in the DMSO stock solution before diluting it into the aqueous buffer.
-
Optimize Dilution Method: Add the DMSO stock drop-wise to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized supersaturation.
-
Adjust Final Concentration: If possible, lower the final concentration of this compound in your working solution.
-
Modify Buffer Composition: As mentioned in the FAQs, consider adjusting the pH or adding solubilizing agents like surfactants or cyclodextrins to your buffer.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 406.87 g/mol | [2] |
| Solubility in DMSO | up to 50 mM or 81 mg/mL (~199 mM) | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 0.0040687 g or 4.07 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Leukotriene D4 (LTD4) Signaling Pathway
This compound is a competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] The binding of LTD4 to its receptor, the cysteinyl leukotriene receptor 1 (CysLT1R), activates downstream signaling cascades.
Caption: Simplified LTD4 signaling pathway via CysLT1R.
Experimental Workflow for Addressing this compound Solubility Issues
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
References
SR2640 Technical Support Center: Optimizing Working Concentrations
Welcome to the technical support center for SR2640. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the working concentration of this compound for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3] It functions by binding to the cysteinyl leukotriene receptor 1 (CysLT1) and preventing the binding of its natural ligands, LTD4 and LTE4. This action blocks the downstream signaling pathways activated by these leukotrienes, which are involved in inflammatory responses.[4]
Q2: What is a good starting concentration for my experiments?
The optimal working concentration of this compound is highly dependent on the specific experimental system, including the cell type, tissue, and the concentration of the agonist (LTD4 or LTE4) being used. However, based on published literature, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range.
For instance, an IC50 of 23 nM has been reported for the inhibition of [3H]LTD4 binding to guinea-pig lung membranes.[1] In functional assays, such as inhibiting LTD4-induced contractions in guinea-pig trachea, a pA2 value of 8.7 was determined, which corresponds to a potent antagonist activity.[1][2]
Q3: How should I prepare and store this compound?
This compound hydrochloride is soluble in DMSO up to 50 mM.[2] For long-term storage, it is recommended to desiccate at room temperature.[2] Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentration in your aqueous experimental buffer. Note that repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Issue: I am not observing any inhibition of LTD4/LTE4 signaling with this compound.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. See the "Experimental Protocol: Dose-Response Curve for this compound" section below.
-
-
Agonist Concentration is Too High: An excessively high concentration of LTD4 or LTE4 may overcome the competitive antagonism of this compound.
-
Solution: If possible, reduce the concentration of the agonist. The IC50 of this compound will increase with increasing agonist concentrations.
-
-
Incorrect Receptor Subtype: this compound is selective for the CysLT1 receptor. Your system may predominantly express other leukotriene receptors that are not targeted by this compound.
-
Solution: Verify the expression of CysLT1 receptors in your experimental model using techniques like qPCR, western blotting, or flow cytometry.
-
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issue: I am observing off-target effects or cellular toxicity.
Possible Causes & Solutions:
-
Concentration is Too High: High concentrations of any compound can lead to non-specific effects.
-
Solution: Lower the concentration of this compound. A well-defined dose-response curve will help identify the concentration range that is both effective and non-toxic.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.
-
Solution: Ensure the final concentration of DMSO in your experimental medium is below a toxic threshold for your cells (typically <0.1-0.5%). Include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 | 23 nM | Inhibition of [3H]LTD4 binding to guinea-pig lung membranes | [1] |
| pA2 | 8.7 | Antagonism of LTD4-induced contractions in guinea-pig trachea | [1][2] |
| IC50 | 38 nM | Inhibition of LTD4-induced migration of canine polymorphonuclear leukocytes | [4] |
Table 2: In Vivo Activity of this compound
| Dose Range | Effect | Experimental System | Reference |
| 0.03-1.00 mg/kg | Dose-dependent inhibition of LTD4-induced bronchoconstriction | Anesthetized guinea-pigs | [1] |
Experimental Protocols
Experimental Protocol: Dose-Response Curve for this compound
This protocol outlines a general procedure to determine the optimal working concentration of this compound in a cell-based in vitro assay.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Remember to include a vehicle control (medium with DMSO only).
-
Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound. Incubate the cells with this compound for a sufficient time to allow for receptor binding (e.g., 30-60 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (LTD4 or LTE4) to each well. The concentration of the agonist should ideally be at its EC50 or EC80 to ensure a robust response that can be effectively inhibited.
-
Incubation: Incubate the cells for the appropriate time to allow for the desired cellular response (e.g., calcium mobilization, cytokine release, gene expression).
-
Assay Readout: Measure the cellular response using a suitable assay (e.g., fluorescent calcium indicator, ELISA, qPCR).
-
Data Analysis: Plot the response as a function of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response.
Visualizations
Caption: Workflow for optimizing this compound working concentration.
Caption: this compound's mechanism of action in blocking leukotriene signaling.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of SR2640
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential off-target effects of SR2640, a potent and selective competitive leukotriene D4/E4 antagonist.[1][2][3] While this compound is known for its high selectivity, a thorough investigation of potential off-target interactions is a critical aspect of preclinical research to ensure data integrity and anticipate potential safety concerns.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a well-characterized competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][3] Its on-target effects include the inhibition of LTD4-induced smooth muscle contractions, such as bronchoconstriction, and the modulation of leukocyte functions.[1][4] It has been shown to inhibit LTD4-induced bronchoconstriction in vivo and LTD4-induced contractions of guinea-pig ileum and trachea in vitro.[1]
Q2: Are there any known off-target effects of this compound?
A2: Based on publicly available literature, this compound is described as a selective antagonist, and specific off-target interactions have not been extensively documented. However, the absence of evidence is not evidence of absence. Off-target effects can arise from interactions with proteins that are structurally related to the intended target or through other, unanticipated binding events.[5] Therefore, proactive investigation is a crucial step in the comprehensive characterization of this compound.
Q3: What is a general strategy for identifying potential off-target effects?
A3: A systematic approach to identifying off-target effects typically involves a multi-tiered strategy. An initial in silico or computational screening can predict potential off-target interactions based on the chemical structure of this compound.[6][7] These predictions can then be validated through a broad panel of in vitro biochemical and cellular assays, such as kinase profiling and receptor binding assays.[8][9] Any identified "hits" from these screens should be further validated in cell-based assays to confirm their biological relevance.[5]
Q4: How can I distinguish between on-target and off-target effects in my cellular experiments?
A4: Differentiating between on-target and off-target effects is critical for the correct interpretation of experimental results.[5] Several strategies can be employed:
-
Use of Structurally Unrelated Antagonists: Compare the effects of this compound with other known LTD4/LTE4 receptor antagonists that have a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: The concentration of this compound required to elicit the cellular phenotype should correlate with its binding affinity for the LTD4/LTE4 receptor.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (the LTD4 or LTE4 receptor).[5][10] If the observed effect of this compound persists in the absence of its target, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target in a cellular context.[11][12]
Experimental Protocols & Troubleshooting
A critical component of investigating off-target effects is the use of robust and well-controlled experimental assays. Below are detailed protocols for key assays and troubleshooting guides to address common issues.
Kinase Profiling
Kinase profiling assays are used to assess the selectivity of a compound by screening it against a large panel of kinases.[8][13] Off-target kinase inhibition is a common source of unintended cellular effects.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2] Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable microplate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or fluorescence-based methods.[14]
-
Data Analysis: Calculate the percent inhibition of kinase activity for each this compound concentration and determine the IC50 value for any kinases that show significant inhibition.
| Problem | Potential Cause | Solution |
| High background signal | Reagent impurity (ATP, substrates, buffers).[14] | Use high-purity reagents. Prepare fresh buffers. |
| Compound interference (autofluorescence).[14] | Run a control plate with the compound but without the kinase to measure background fluorescence. Consider using a different assay format (e.g., radiometric).[9][15] | |
| Low signal or no kinase activity | Inactive kinase enzyme. | Use a fresh batch of kinase and ensure proper storage. |
| Suboptimal assay conditions (pH, temperature).[14] | Optimize the assay conditions for each kinase according to the manufacturer's recommendations. | |
| Substrate depletion or product inhibition.[14] | Optimize enzyme and substrate concentrations. | |
| Inconsistent results | Protein aggregation.[14] | Include detergents or other additives in the assay buffer to prevent aggregation. |
| DMSO concentration too high.[14] | Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit kinase activity. |
| Kinase | This compound IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 5.2 |
| Kinase C | > 100 |
| Kinase D | 12.8 |
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with a receptor. These can be used in a broad panel screening format to identify off-target receptor interactions.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
| Problem | Potential Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[16] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer.[16] | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak the filter plates with a blocking agent like polyethyleneimine or BSA.[16] | |
| Low specific binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[16] |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Inconsistent results | Binding has not reached equilibrium. | Optimize the incubation time to ensure equilibrium is achieved.[17] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Receptor | This compound Ki (µM) |
| Adrenergic Alpha-1 | > 50 |
| Dopamine D2 | 8.9 |
| Histamine H1 | > 50 |
| Serotonin 5-HT2A | 15.3 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[11][12] It measures the change in the thermal stability of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Problem | Potential Cause | Solution |
| Irregular melt curves | Insufficient protein concentration or antibody sensitivity. | Optimize the amount of cell lysate used. Use a high-affinity antibody for detection. |
| Issues with protein detection.[11] | Ensure the antibody is specific and validated for the detection method. | |
| No observable thermal shift | Compound does not bind to the target in the cellular environment. | This could be a valid negative result. |
| Compound concentration is too low. | Use a higher, saturating concentration of the compound.[12] | |
| The protein is inherently very stable or unstable. | Adjust the temperature range of the experiment. | |
| High variability between replicates | Inconsistent heating or cell handling. | Ensure uniform heating across the plate. Handle cell suspensions gently and consistently. |
| Cell density is not uniform. | Ensure a consistent number of cells are aliquoted into each well. |
Visualizations
Visualizing signaling pathways and experimental workflows can aid in understanding the potential effects of this compound and the methods used to investigate them.
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target kinase inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 11. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of SR2640 in different solvents
This technical support center provides guidance on the long-term stability of SR2640 in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and storage of this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 50 mg/mL and 81 mg/mL.[1][2][3] For in vivo studies, it can be formulated as a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium) at concentrations of at least 5 mg/mL.[2] It is reported to be insoluble in water and ethanol.[2]
Q2: How should I store the solid compound and stock solutions of this compound?
A2:
-
Solid Form: For short-term storage (days to weeks), keep the solid compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[4] The solid is stable enough for a few weeks during ordinary shipping at ambient temperatures.[4]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term stability, store stock solutions at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.[2]
Q3: My this compound solution in DMSO appears to have a reduced solubility over time. What could be the cause?
A3: Moisture absorption by DMSO can reduce the solubility of this compound.[2] It is crucial to use fresh, anhydrous DMSO for preparing solutions and to store them in tightly sealed containers to minimize exposure to atmospheric moisture.
Q4: Are there any known stability issues with this compound in solution?
A4: While specific long-term stability data for this compound in various solvents is limited in publicly available literature, compounds with similar structural features can be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis, oxidation, and photodecomposition. For example, a related leukotriene receptor antagonist, montelukast (B128269), has been shown to be unstable when exposed to light, leading to the formation of its cis-isomer.[1] It also degrades in acidic and oxidative conditions.[1]
Q5: How can I check the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and concentration of your this compound solution over time. This method should be able to separate the intact this compound from any potential degradation products.
Data Presentation: Stability of a Structurally Related Compound
Due to the limited availability of specific long-term stability data for this compound, the following tables summarize the stability of montelukast , another leukotriene receptor antagonist, in different solvents and under various stress conditions. This information is provided as a representative example to guide experimental design.
Table 1: Photodegradation of Montelukast in Different Solvents
| Solvent (Concentration) | Light Source | Exposure Time | Degradation (%) | Major Degradation Product |
| 70% Methanol | Daylight | 4 hours | ~20% | Cis-isomer |
| 70% Methanol | UV (254 nm) | 1 hour | ~40% | Cis-isomer |
| Acetonitrile (B52724) | Daylight | 4 hours | ~30% | Cis-isomer |
| Water | Daylight | 4 hours | ~25% | Cis-isomer |
Data adapted from a study on the chemical stability of montelukast.[1]
Table 2: Thermal and Chemical Stability of Montelukast in Solution
| Solvent/Condition | Temperature | Exposure Time | Degradation (%) | Major Degradation Product |
| 0.1 M HCl | 65°C | 24 hours | >90% | Not specified |
| 0.1 M NaOH | 65°C | 24 hours | <5% | - |
| 3% H₂O₂ | 65°C | 24 hours | >95% | S-oxide |
| Water | 65°C | 24 hours | ~10% | Not specified |
Data adapted from a study on the chemical stability of montelukast.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a common starting point for the analysis of small molecules like this compound.
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent compound from its degradation products, which may have different polarities.
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best peak shape and resolution.
3. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
4. Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting this compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 80°C for 48 hours.
-
Photodegradation: Exposing a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
-
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-separated from the main this compound peak.
Protocol 2: Long-Term Stability Study
1. Sample Preparation:
-
Prepare solutions of this compound in the desired solvents (e.g., DMSO, ethanol, methanol) at a known concentration.
-
Dispense aliquots into appropriate storage vials (e.g., amber glass vials to protect from light).
2. Storage Conditions:
-
Store the samples under various conditions, such as:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light and exposed to light.
-
3. Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
4. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any major degradation products.
Mandatory Visualizations
Signaling Pathway
This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). The following diagram illustrates the signaling pathway activated by leukotriene D4 (LTD4) and inhibited by this compound.
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a long-term stability study of this compound.
Caption: Workflow for Long-Term Stability Testing of this compound.
References
Strategies for improving the in vivo efficacy of SR2640
Disclaimer: The following information pertains to SR2640, a leukotriene D4/E4 receptor antagonist. Please note that other compounds, such as TVB-2640 (a fatty acid synthase inhibitor) and DZ-2640 (a carbapenem (B1253116) antibiotic), share similar names but have different mechanisms of action and properties.
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to address potential challenges during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 receptor.[1] It inhibits the binding of leukotrienes D4 (LTD4) and E4 (LTE4) to these receptors.[2][3] This action blocks the pro-inflammatory signaling cascade mediated by these leukotrienes.[1]
Q2: What are the primary in vitro effects of this compound?
This compound has been shown to:
-
Inhibit LTD4-induced contractions of guinea pig ileum and trachea in a concentration-dependent manner.[3]
-
Inhibit the binding of [3H]LTD4 to guinea pig lung membranes.[3]
-
Inhibit LTD4-induced increases in cytosolic free calcium and inositol (B14025) phosphates in human neutrophils.[1][2]
-
Suppress LTD4-induced aggregation of canine polymorphonuclear leukocytes.[4]
Q3: Is this compound orally active?
Yes, this compound is reported to be orally active in vivo.[2]
Q4: What is the solubility of this compound hydrochloride?
This compound hydrochloride is soluble in DMSO up to 50 mM.[1] One source indicates a solubility of 81 mg/mL in fresh DMSO.[5]
Q5: How should this compound hydrochloride be stored?
It is recommended to store this compound hydrochloride desiccated at room temperature[2] or refrigerated at 2-8°C.[1]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or inconsistent in vivo efficacy | Poor Bioavailability: Despite being orally active, formulation can significantly impact absorption. Metabolic Instability: The compound may be rapidly metabolized. Suboptimal Dosing: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | Formulation Optimization: Consider formulating this compound in a vehicle that enhances solubility and absorption. This could include using co-solvents, surfactants, or creating a suspension. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of this compound in your animal model. This will inform optimal dosing regimens. Route of Administration: If oral bioavailability remains an issue, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your experimental design. |
| High variability in experimental results | Inconsistent Formulation: Improperly prepared or non-homogenous drug formulation can lead to variable dosing between animals. Animal-to-Animal Variation: Differences in metabolism, age, weight, or health status of the animals can contribute to variability. Technical Variability: Inconsistent administration technique or timing of measurements. | Standardize Formulation Protocol: Develop and adhere to a strict protocol for preparing the this compound formulation. Ensure it is well-mixed before each administration. Animal Selection and Acclimatization: Use animals of a similar age and weight range. Allow for a proper acclimatization period before starting the experiment. Refine Experimental Technique: Ensure all personnel are trained and consistent in their administration and measurement techniques. Randomize animal groups to minimize bias. |
| Unexpected off-target effects or toxicity | High Local Concentration: Depending on the route of administration, high local concentrations of the compound could lead to tissue irritation or other localized effects. Metabolite-Induced Toxicity: A metabolite of this compound could be responsible for the observed toxicity. Interaction with Other Receptors: At higher concentrations, this compound may lose its selectivity and interact with other receptors. | Dose-Ranging Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Histopathological Analysis: Conduct histopathological examination of key organs to identify any signs of toxicity. Pharmacodynamic Studies: In parallel with efficacy studies, include pharmacodynamic markers to confirm target engagement at doses that do not produce toxicity. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| pA2 | 8.7 | Guinea pig trachea (LTD4-induced contraction) | [3] |
| IC50 | 23 nM | [3H]LTD4 binding to guinea pig lung membranes | [1][3] |
| IC50 | 38 nM | LTD4-induced inhibition of canine PMN migration towards LTB4 | [1][4] |
| Effective in vivo dose range | 0.03 - 1.00 mg/kg | Inhibition of LTD4-induced bronchoconstriction in guinea pigs | [3] |
Experimental Protocols
Protocol: Inhibition of LTD4-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol is a hypothetical representation based on the in vivo experiments described for this compound.[3]
-
Animal Preparation:
-
Use male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., pentobarbital).
-
Perform a tracheotomy and cannulate the trachea for artificial respiration.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Measure bronchoconstriction as an increase in pulmonary inflation pressure.
-
-
Drug Administration:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., saline with a small amount of DMSO and/or a surfactant to aid solubility).
-
Administer this compound or vehicle intravenously at doses ranging from 0.03 to 1.0 mg/kg.
-
Allow for a pre-treatment period (e.g., 5-10 minutes) for the compound to distribute.
-
-
LTD4 Challenge:
-
Administer a bolus of LTD4 intravenously at a dose known to induce a submaximal bronchoconstrictor response.
-
Record the peak increase in pulmonary inflation pressure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound at each dose.
-
Construct a dose-response curve and calculate the ID50 (the dose required to inhibit the response by 50%).
-
Visualizations
Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.
Caption: General workflow for evaluating the in vivo efficacy of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. SR 2640 hydrochloride | CAS 146662-42-2 | this compound | Tocris Bioscience [tocris.com]
- 3. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Leukotriene Receptor Antagonism Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with leukotriene receptor antagonism assays.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during leukotriene receptor antagonism experiments.
Calcium Mobilization Assays
Question: Why am I observing a high background signal or spontaneous calcium flux in my no-agonist control wells?
Answer: High background fluorescence can be caused by several factors. Ensure that the quencher dye is effectively masking extracellular calcium.[1] Cell health is also critical; unhealthy or dying cells can leak calcium, leading to a high background.[2] Additionally, some compounds can autofluoresce, so it's important to test your antagonist compounds for fluorescence at the assay wavelengths. Finally, incomplete hydrolysis of acetoxymethyl (AM) ester dyes can lead to signal artifacts.[2]
Question: My signal-to-background ratio is low. How can I improve it?
Answer: A low signal-to-background ratio can be due to low receptor expression, insufficient dye loading, or suboptimal agonist concentration. Ensure you are using a cell line with robust expression of the target CysLT receptor.[3] You can also try optimizing the dye loading time and temperature, as these can be cell-line dependent.[4] Using an agonist concentration at or near the EC80 will typically provide a robust signal for antagonist inhibition.
Question: I am seeing a lot of variability between replicate wells. What could be the cause?
Answer: Variability can stem from inconsistent cell plating, leading to different cell numbers in each well. Ensure a homogenous cell suspension and careful plating technique. Pipetting errors, especially with small volumes, can also contribute to variability.[4] Using automated liquid handlers for compound and agonist addition can improve consistency.[1] Additionally, edge effects in the microplate can be a source of variability; consider avoiding the outer wells of the plate for your assay.
Radioligand Binding Assays
Question: I have high non-specific binding in my assay. How can I reduce it?
Answer: High non-specific binding can obscure your specific binding signal.[5] This can be caused by the radioligand sticking to the filter plate or other components. Pre-soaking the filter plate with a blocking agent like polyethyleneimine (PEI) can help.[5] Using a lower concentration of radioligand, ideally at or below the Kd, can also reduce non-specific binding.[6] Additionally, ensure your wash steps are optimized to remove unbound radioligand without causing dissociation of the specific receptor-ligand complex.[5]
Question: I am getting a very low or no specific binding signal. What should I check?
Answer: A low signal may indicate a problem with your receptor preparation, the radioligand, or the assay conditions.[5] Confirm the presence and activity of the CysLT receptor in your membrane preparation, as receptors can degrade during preparation.[5] Check the specific activity and age of your radioligand; radiochemicals decay over time, leading to a weaker signal.[5] Also, ensure that your incubation time is sufficient to reach binding equilibrium, which can take longer at low radioligand concentrations.[6]
Question: The affinity (Ki) I calculated for my antagonist seems incorrect. What could be the issue?
Answer: An inaccurate Ki value can result from several factors. Ensure that the radioligand concentration and its Kd value used in the Cheng-Prusoff equation are accurate. The assay must be performed under equilibrium conditions for the calculation to be valid.[6] Also, confirm that the antagonist is stable in the assay buffer and that it is not binding to other components in the assay, which would reduce its effective concentration.
Reporter Gene Assays
Question: I am observing a weak or no signal in my luciferase assay. What is the problem?
Answer: A weak signal can be due to low transfection efficiency, a weak promoter driving the reporter gene, or low receptor expression.[7] Optimize your transfection protocol to ensure efficient delivery of the reporter plasmid.[7] Using a stronger promoter or a cell line with higher expression of the CysLT receptor can also boost the signal. Additionally, ensure that your luciferase assay reagents are fresh and active.[7]
Question: My luciferase assay results have high variability between replicates. How can I improve this?
Answer: High variability in reporter gene assays can be caused by inconsistent transfection efficiency between wells.[8] Using a co-transfected internal control reporter, such as Renilla luciferase, can help normalize for differences in transfection and cell number.[7] Pipetting errors and variations in cell confluency at the time of transfection can also contribute to variability.[9]
Question: I am seeing a high background signal in my control wells. What are the potential causes?
Answer: High background can result from contamination of your reagents or samples.[10] Using white-walled plates can help reduce background from neighboring wells.[11] Some compounds in your screening library may also inhibit luciferase, paradoxically leading to an accumulation of the enzyme and a higher signal in cell-based assays.[7] It is important to run counter-screens to identify such compounds.
Frequently Asked Questions (FAQs)
Q1: Which CysLT receptor should I target in my assays? A1: The choice of receptor depends on your research goals. CysLT1 is the primary receptor for the bronchoconstrictor effects of leukotrienes and is the target of approved anti-asthmatic drugs like montelukast (B128269) and zafirlukast (B1683622).[12][13] CysLT2 is also involved in inflammation and may be a target for other inflammatory conditions.[14]
Q2: What are the key differences between montelukast, zafirlukast, and pranlukast (B1678047)? A2: These are all competitive antagonists of the CysLT1 receptor.[15] They differ in their chemical structures, which can affect their potency, selectivity, and pharmacokinetic properties.[16] For example, their affinity for the CysLT1 receptor and their ability to interact with other receptors can vary.[16]
Q3: Can I use the same cell line for all my leukotriene receptor assays? A3: It is recommended to use a cell line that has been validated for the specific assay you are performing. For functional assays like calcium mobilization and reporter gene assays, a recombinant cell line overexpressing the CysLT receptor of interest is often used to ensure a robust signal.[3] For radioligand binding assays, membranes from these cells or from tissues with high receptor expression can be used.[17]
Q4: How do I choose the right agonist for my antagonism assay? A4: Leukotriene D4 (LTD4) is the most potent endogenous agonist for the CysLT1 receptor and is commonly used in antagonism assays.[18] Leukotriene C4 (LTC4) can also be used, but it is generally less potent at the CysLT1 receptor.[18]
Quantitative Data for Common CysLT1 Antagonists
The following tables summarize key quantitative data for widely studied CysLT1 receptor antagonists.
| Antagonist | Radioligand | Preparation | Ki (nM) | Reference(s) |
| Montelukast | [3H]LTD4 | Guinea pig lung membranes | 0.18 | [19] |
| [3H]LTD4 | Human lung membranes | 4 | [19] | |
| [3H]LTD4 | Sheep lung membranes | 0.52 | [19] | |
| Pranlukast | [3H]LTD4 | Guinea pig lung membranes | 0.99 | [20] |
| [3H]LTE4 | Guinea pig lung membranes | 0.63 | [20] | |
| [3H]LTC4 | Guinea pig lung membranes | 5640 | [20] |
| Antagonist | Assay Type | Agonist | Cell Line/Tissue | IC50 (nM) | Reference(s) |
| Montelukast | Calcium Mobilization | UDP | dU937 cells | 4300 | [21] |
| Inositol Phosphate | 2-MeSADP | P2Y1-expressing 1321N1 cells | 122 | [21] | |
| Zafirlukast | VRAC Inhibition | - | HEK293 cells | ~17000 | [22][23] |
| Pranlukast | Calcium Mobilization | UTP | dU937 cells | 4500 | [21] |
| Calcium Mobilization | UDP | dU937 cells | 1600 | [21] | |
| Inositol Phosphate | 2-MeSADP | P2Y1-expressing 1321N1 cells | 28 | [21] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol describes a method for measuring the inhibition of LTD4-induced calcium mobilization by a CysLT1 receptor antagonist.
-
Cell Plating: Seed HEK293 cells stably expressing the human CysLT1 receptor into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
Using a fluorescence plate reader with automated liquid handling (e.g., a FLIPR system), add the antagonist dilutions to the appropriate wells.
-
Incubate for a predetermined time (e.g., 5-15 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the agonist solution (LTD4) at a concentration that will elicit a submaximal response (e.g., EC80).
-
Add the agonist to all wells simultaneously using the plate reader's liquid handler.
-
Immediately begin reading the fluorescence signal over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist only and vehicle only).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity (Ki) of an antagonist for the CysLT1 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the CysLT1 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Serial dilutions of the unlabeled antagonist or vehicle.
-
A fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) at a concentration near its Kd.
-
The membrane preparation.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CysLT1 ligand.
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the antagonist concentration and fit the data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay Protocol
This protocol describes a method to assess CysLT1 receptor antagonism by measuring the inhibition of agonist-induced reporter gene expression.
-
Cell Plating and Transfection:
-
Seed a suitable cell line (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with an expression vector for the human CysLT1 receptor and a reporter plasmid containing a luciferase gene downstream of a response element sensitive to the CysLT1 signaling pathway (e.g., a serum response element, SRE).
-
Optionally, co-transfect a plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the antagonist in cell culture medium.
-
Replace the medium in the wells with the medium containing the antagonist dilutions.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add the agonist (LTD4) to the wells at a concentration that gives a robust reporter signal (e.g., EC80).
-
Incubate the cells for a further period to allow for reporter gene transcription and translation (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase substrate to the wells.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
If a control reporter was used, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luminescence against the antagonist concentration and fit the data to determine the IC50 value.
-
Signaling Pathways and Workflows
The following diagrams illustrate the CysLT1 receptor signaling pathway and typical experimental workflows.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. ChemiSCREEN™ CysLT1 Leukotriene Receptor Stable Cell Line [discoverx.com]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 19. axonmedchem.com [axonmedchem.com]
- 20. medkoo.com [medkoo.com]
- 21. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Montelukast and Inhaled Corticosteroids in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Montelukast (B128269), a leukotriene receptor antagonist, and inhaled corticosteroids (ICS), a cornerstone of asthma therapy, in preclinical asthma models. The following sections present a summary of their mechanisms of action, comparative efficacy data, and detailed experimental protocols to support further research and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
Montelukast and inhaled corticosteroids mitigate asthma-related inflammation and bronchoconstriction through distinct molecular pathways. Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] By blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to this receptor, it prevents the downstream effects of these potent inflammatory mediators, which include bronchoconstriction, mucus secretion, and eosinophil recruitment.[1][2][4]
In contrast, inhaled corticosteroids exert their anti-inflammatory effects through a broader mechanism. They bind to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression.[5][6] This leads to the suppression of multiple inflammatory genes that encode for cytokines, chemokines, and adhesion molecules.[5] ICS can also inhibit the release of inflammatory mediators and reduce the survival of inflammatory cells like eosinophils, T-lymphocytes, and mast cells in the airways.[5][6]
Comparative Efficacy in Asthma Models
Preclinical and clinical studies have demonstrated the efficacy of both Montelukast and inhaled corticosteroids in managing asthma. However, their relative effectiveness can vary depending on the specific asthma phenotype and the outcomes measured.
Numerous studies have established that low-dose inhaled corticosteroids are generally more effective than Montelukast as a monotherapy for persistent asthma in improving lung function and reducing exacerbations.[7][8] However, Montelukast has shown particular efficacy in specific asthma phenotypes, such as exercise-induced asthma and asthma with concurrent allergic rhinitis.[7][9] When used as an add-on therapy to ICS, Montelukast can provide additional clinical benefits, including further improvement in symptoms and lung function, particularly in patients who are not adequately controlled on ICS alone.[7][10]
The following table summarizes key efficacy parameters from comparative studies:
| Parameter | Montelukast | Inhaled Corticosteroids (ICS) | Key Findings |
| Airway Hyperresponsiveness (AHR) | Reduces AHR to various stimuli | Potently reduces AHR | ICS generally show a greater effect in reducing non-specific AHR. |
| Airway Inflammation (Eosinophils) | Reduces eosinophil counts in blood and sputum | Significantly reduces eosinophil counts in airways | ICS are highly effective in reducing eosinophilic inflammation. |
| Lung Function (FEV1) | Improves FEV1 | Significantly improves FEV1 | ICS monotherapy typically results in greater improvements in FEV1 compared to Montelukast monotherapy.[8] |
| Asthma Exacerbations | Reduces the rate of exacerbations | Significantly reduces the rate of exacerbations | Both are effective, but ICS are often superior in preventing exacerbations.[8] |
| Exercise-Induced Bronchoconstriction (EIB) | Highly effective in preventing EIB | Can reduce EIB, but less consistently than Montelukast | Montelukast is a preferred agent for the management of EIB.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical asthma studies. Below are representative protocols for inducing an allergic asthma model and for evaluating the therapeutic efficacy of Montelukast and inhaled corticosteroids.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used and well-characterized model to study allergic airway inflammation and hyperresponsiveness.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
Montelukast
-
Inhaled corticosteroid (e.g., Fluticasone propionate)
-
Whole-body plethysmography system for measuring airway hyperresponsiveness
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
Reagents for ELISA to measure cytokine levels
Procedure:
-
Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.
-
Challenge: From days 28 to 30, expose mice to an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Treatment:
-
Administer Montelukast (e.g., 10 mg/kg) orally once daily, starting one day before the first OVA challenge until the end of the experiment.
-
Administer the inhaled corticosteroid (e.g., Fluticasone propionate, 50 µg) intranasally or via a nebulizer for 30 minutes, starting one day before the first OVA challenge until the end of the experiment.
-
A vehicle control group should receive the appropriate vehicle (e.g., PBS for oral and intranasal administration).
-
-
Assessment of Airway Hyperresponsiveness (AHR): On day 32, measure AHR using a whole-body plethysmograph. Record baseline readings and then expose mice to increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL). Measure the enhanced pause (Penh) as an indicator of airway obstruction.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.
-
Cell Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 using ELISA.
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental designs. The following visualizations were created using the DOT language.
Caption: Mechanism of action of Montelukast.
Caption: Experimental workflow for comparing asthma treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Montelukast - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 4. homework.study.com [homework.study.com]
- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of corticosteroids in treating asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asthma phenotypes: the intriguing selective intervention with Montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
A Comparative Analysis of SR2640 and Marketed LTD4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the research compound SR2640 against commercially available leukotriene D4 (LTD4) antagonists: Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047). The information is presented to aid researchers and professionals in drug development in understanding the pharmacological landscape of LTD4 antagonism.
Introduction to LTD4 Antagonism
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and a key player in the pathophysiology of asthma and other inflammatory diseases. It exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1). Antagonists of this receptor are crucial therapeutic agents for managing these conditions. This guide focuses on this compound, a potent and selective LTD4/LTE4 antagonist identified in preclinical studies, and compares its efficacy with that of the established drugs Montelukast, Zafirlukast, and Pranlukast. While this compound has demonstrated significant potential in preclinical research, it is important to note that it is a research compound and not a commercially available therapeutic.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of this compound, Montelukast, Zafirlukast, and Pranlukast as LTD4 antagonists. The data is compiled from various studies, and it is crucial to consider the different experimental systems and conditions when making comparisons.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | pA2 | 8.7 | Guinea Pig Trachea | [1] |
| IC50 | 23 nM | [3H]LTD4 binding to Guinea Pig Lung Membranes | [1] | |
| Montelukast | pA2 | 9.3 | Guinea Pig Trachea | [2] |
| pA2 | 9.0 (against LTD4) | Human Small Bronchus | [3] | |
| Ki | 0.18 ± 0.03 nM | [3H]LTD4 binding to Guinea Pig Lung | [2] | |
| Ki | 4 nM | [3H]LTD4 binding to Sheep Lung | [2] | |
| Ki | 0.52 ± 0.23 nM | [3H]LTD4 binding to U937 Cell Membranes | [2] | |
| Zafirlukast | pKB | 6.5 | Human Bronchus | [4] |
| IC50 | 0.6 µM | LTD4-evoked mucus output in Guinea Pig Trachea | [5] | |
| Pranlukast | pKB | 7.0 | Human Bronchus | [4] |
| pKB | 7.0 | Guinea Pig Trachea | [5] | |
| IC50 | 0.3 µM | LTD4-evoked mucus output in Guinea Pig Trachea | [5] |
Note on Data Comparability: The presented values are derived from different experimental setups. For instance, pA2 values are a measure of functional antagonism in tissue preparations, while Ki and IC50 values from radioligand binding assays measure the affinity of the antagonist for the receptor. The species and tissue source can also influence the results. Therefore, this table should be used for indicative comparison rather than a direct ranking of potency.
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data. Below are descriptions of the key experimental protocols used to assess the efficacy of these LTD4 antagonists.
Schild Analysis for pA2 Determination
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[6]
General Protocol:
-
Tissue Preparation: A smooth muscle tissue preparation, such as guinea pig trachea or human bronchus, is isolated and mounted in an organ bath containing a physiological salt solution.[2][5]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Plot Construction: Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.[6][7]
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.[6]
Radioligand Binding Assay for Ki and IC50 Determination
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. The Ki value is the inhibition constant for a drug, representing its affinity for the receptor. The IC50 is the concentration of a drug that inhibits 50% of the specific binding of a radioligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from a tissue or cell line expressing the CysLT1 receptor (e.g., guinea pig lung membranes or U937 cells).[2][8]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To better understand the context of LTD4 antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cysteinyl leukotrienes in small human bronchus and antagonist activity of montelukast and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Binding of leukotrienes C4 and D4 to membranes from guinea pig lung: regulation by ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SR2640's Mechanism of Action: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how knockout (KO) mouse models are utilized to validate the mechanism of action of SR2640, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist. By comparing its expected performance with data from studies using CysLT1R and CysLT2R knockout mice, alongside other CysLT1R antagonists, this document offers a framework for designing and interpreting pivotal preclinical studies.
The Cysteinyl Leukotriene Signaling Pathway and the Role of this compound
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other inflammatory diseases by binding to their receptors, primarily CysLT1R and CysLT2R. Activation of CysLT1R on various cells, including airway smooth muscle and inflammatory cells, leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.
This compound is a competitive antagonist of the CysLT1 receptor, aiming to block these downstream effects. Its mechanism of action can be validated by demonstrating a lack of efficacy in animals where the CysLT1 receptor has been genetically removed (knocked out).
Comparative Efficacy of CysLT1R Antagonists in Allergic Airway Inflammation
To validate this compound's mechanism, its effects in a wild-type (WT) mouse model of allergic airway inflammation would be compared to the response observed in CysLT1R KO mice. Furthermore, its performance can be benchmarked against other established CysLT1R antagonists like montelukast, zafirlukast, and pranlukast. The primary readouts for efficacy are the reduction in airway hyperresponsiveness (AHR) and the decrease in inflammatory cell infiltration in the bronchoalveolar lavage (BAL) fluid.
Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is measured as the degree of bronchoconstriction in response to a stimulus like methacholine (B1211447).
Table 1: Comparison of CysLT1R Antagonist Effects on Airway Hyperresponsiveness (AHR) in Ovalbumin-Challenged Mice
| Group | Treatment | Expected Outcome in WT Mice | Observed Outcome in CysLT1R KO Mice | Reference Drug (Montelukast) Outcome in WT Mice |
| Control (Saline) | Vehicle | Normal Airway Responsiveness | Normal Airway Responsiveness | N/A |
| OVA-Challenged | Vehicle | Increased AHR | Significantly Attenuated AHR | Increased AHR |
| OVA-Challenged | This compound | Significant Reduction in AHR | No significant effect beyond KO baseline | Significant Reduction in AHR |
Data presented is a qualitative summary based on expected outcomes and published data for other CysLT1R antagonists.
Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
The recruitment of inflammatory cells, particularly eosinophils, to the airways is another key feature of allergic asthma.
Table 2: Comparison of CysLT1R Antagonist Effects on Inflammatory Cell Counts in BAL Fluid of Ovalbumin-Challenged Mice
| Group | Treatment | Expected Total Cell Count (x10^5) in WT | Expected Eosinophil Count (x10^4) in WT | Observed Total Cell Count (x10^5) in CysLT1R KO | Observed Eosinophil Count (x10^4) in CysLT1R KO | Reference Drug (Montelukast) Total Cell Count (x10^5) in WT | Reference Drug (Montelukast) Eosinophil Count (x10^4) in WT |
| Control (Saline) | Vehicle | ~1-2 | ~0.1-0.5 | ~1-2 | ~0.1-0.5 | N/A | N/A |
| OVA-Challenged | Vehicle | ~8-12 | ~4-6 | ~3-5 | ~1-2 | ~8-12 | ~4-6 |
| OVA-Challenged | This compound | ~3-5 | ~1-2 | ~3-5 | ~1-2 | ~4-6 | ~1.5-2.5 |
Quantitative data is representative of typical results from published studies and should be considered illustrative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are key experimental protocols.
Generation of CysLT1R Knockout Mice
CysLT1R knockout mice are essential for validating the on-target effect of this compound. These mice are typically generated using gene-targeting techniques in embryonic stem cells or more recently, using CRISPR/Cas9 technology to disrupt the Cysltr1 gene.[1] The successful knockout should be confirmed by PCR genotyping and, ideally, by demonstrating the absence of the CysLT1R protein via Western blot or other immunological techniques.[1]
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a widely used and well-characterized mouse model of allergic asthma.
Protocol:
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.
-
Challenge: From day 21 to 23, mice are challenged daily with an intranasal administration of 10 µg of OVA in 50 µL of saline or exposed to an aerosol of 1% OVA in saline for 30 minutes.
-
Treatment: this compound or a comparator drug (e.g., montelukast) is administered typically 1 hour before each OVA challenge. The route of administration (e.g., oral gavage, i.p.) and dosage should be determined based on pharmacokinetic studies.
-
Endpoint Measurement: 24 to 48 hours after the final OVA challenge, key endpoints are measured.
Measurement of Airway Hyperresponsiveness (AHR)
AHR to methacholine is a key functional endpoint.
Protocol:
-
Mice are anesthetized, tracheostomized, and mechanically ventilated.
-
Baseline lung resistance and compliance are measured.
-
Increasing concentrations of methacholine (e.g., 3.125 to 50 mg/mL) are administered via an aerosol delivery system.
-
Lung resistance and compliance are recorded after each methacholine dose.
-
Data are often presented as the percentage increase in lung resistance from baseline.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to quantify the inflammatory infiltrate in the airways.
Protocol:
-
Following AHR measurement, the lungs are lavaged in situ with a fixed volume of ice-cold phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).
-
The recovered BAL fluid is centrifuged, and the cell pellet is resuspended.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).
Comparison with Alternative Leukotriene Receptor Antagonists
This compound's performance should be compared to other CysLT1R antagonists to understand its relative potency and efficacy.
Table 3: Profile of Clinically Used CysLT1R Antagonists
| Compound | Selectivity | Common Dosage in Human Studies | Key Features |
| This compound | Potent and selective CysLT1R antagonist | N/A (Preclinical) | Preclinical candidate |
| Montelukast | Selective CysLT1R antagonist | 10 mg once daily | Widely prescribed, well-tolerated.[2] |
| Zafirlukast | Selective CysLT1R antagonist | 20 mg twice daily | First-in-class, potential for drug-drug interactions.[3] |
| Pranlukast | Selective CysLT1R antagonist | 225 mg twice daily | Used clinically, particularly in Asia.[4] |
Logical Framework for Validating this compound's Mechanism of Action
The validation of this compound's mechanism of action using knockout mice follows a clear logical progression.
References
- 1. Establishment of a CRISPR/Cas9-Mediated Cysltr1 Knockout Mouse Model and iTRAQ-Based Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zafirlukast (Accolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying a suitable positive control for SR2640 in antagonism studies
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of suitable positive controls for antagonism studies involving SR2640. It includes a clarification of the molecular target of this compound, a comparison with established antagonists, quantitative data, and detailed experimental protocols.
Identifying the Correct Target for this compound
Initial clarification is crucial as the compound name this compound is exclusively associated in scientific literature with the cysteinyl leukotriene 1 (CysLT1) receptor , not the Apelin (APJ) receptor. This compound is a potent and selective competitive antagonist of the CysLT1 receptor, which mediates the inflammatory actions of leukotrienes LTD4 and LTE4.[1] Therefore, a suitable positive control must also be a well-characterized CysLT1 receptor antagonist.
Selection of a Positive Control: this compound vs. Montelukast (B128269)
For antagonism studies involving this compound, a robust positive control is essential to validate the experimental setup and provide a benchmark for potency. Montelukast is an ideal positive control. It is a highly potent, selective, and clinically approved CysLT1 receptor antagonist used in the treatment of asthma.[2][3][4] Its mechanism of action and pharmacological profile are extensively documented, making it a reliable standard for comparison.[5][6][7]
Quantitative Comparison of Antagonist Potency
The potency of this compound and Montelukast can be compared using their reported binding affinities (IC50 or Ki) and functional antagonist potencies (pA2). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Target Receptor | Potency (pA2) | Potency (IC50 / Ki) | Reference |
| This compound | CysLT1 | 8.7 | IC50: 23 nM ([3H]LTD4 binding, guinea-pig lung) | [1] |
| Montelukast | CysLT1 | 8.7 - 9.1 | Ki: 0.52 nM ([3H]LTD4 binding, human U937 cells) | [5][7] |
| Zafirlukast | CysLT1 | Not specified | Ki: 0.34 nM ([3H]LTD4 binding, guinea pig lung) | [5] |
| Pranlukast | CysLT1 | Not specified | Ki: 0.63 nM ([3H]LTE4 binding) | [5] |
Note: Potency values can vary based on the specific assay conditions, tissue, and species used.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] Ligand binding (e.g., by LTD4) initiates a cascade leading to an increase in intracellular calcium, which drives cellular responses like smooth muscle contraction and inflammation.
Experimental Protocol: Calcium Mobilization Assay
A calcium mobilization assay is a robust functional method to quantify the antagonist activity of this compound and compare it with a positive control like Montelukast. This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.[9][10][11]
Objective: To determine the potency (IC50) of this compound and Montelukast in inhibiting LTD4-induced calcium flux in cells expressing the CysLT1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human CysLT1 receptor.
-
Agonist: Leukotriene D4 (LTD4).
-
Test Compounds: this compound, Montelukast (positive control).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).
Methodology:
-
Cell Plating: Seed the CysLT1-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
Compound Pre-incubation: Following dye loading, wash the cells with assay buffer. Add varying concentrations of this compound, Montelukast, or vehicle control to the wells. Incubate for 15-30 minutes at room temperature. This step allows the antagonists to bind to the receptor.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject the agonist (LTD4) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) into the wells.
-
Data Acquisition: Immediately after agonist injection, continuously measure the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data relative to the positive (agonist only) and negative (vehicle only) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Note on Apelin Receptor (APJ) Antagonists
Should the research objective indeed be the Apelin (APJ) receptor, this compound would not be an appropriate compound. Instead, established APJ receptor antagonists such as the small molecule ML221 or various peptide-based antagonists should be considered for both primary investigation and as positive controls.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Montelukast, a potent leukotriene receptor antagonist, causes dose-related improvements in chronic asthma. Montelukast Asthma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 7. Effects of cysteinyl leukotrienes in small human bronchus and antagonist activity of montelukast and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Guide to Designing Negative Control Experiments for SR2640 Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effects is paramount. This guide provides a framework for designing robust negative control experiments when studying the effects of SR2640, a potent and selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. [1][2]
The primary goal of these negative control experiments is to demonstrate that the observed biological effects of this compound are specifically due to its antagonism of the LTD4/LTE4 signaling pathway and not a result of off-target effects or experimental artifacts.
Key Negative Control Strategies
To ensure the specificity of this compound's action, several types of negative controls should be employed. These controls are designed to address different aspects of the experimental system and the compound itself.
Vehicle Control
The most fundamental negative control is the vehicle control. Since this compound is often dissolved in a solvent like DMSO before being added to a biological system, it is crucial to distinguish the effects of the compound from the effects of the solvent.[2]
-
Purpose: To control for any effects the solvent might have on the experimental model.
-
Experimental Group: Cells or animals treated with this compound dissolved in the vehicle.
-
Negative Control Group: Cells or animals treated with the same concentration of the vehicle alone.
Inactive Compound Control
Specificity of Action Control
To demonstrate that this compound specifically blocks LTD4/LTE4 receptors, it's essential to show that it does not affect signaling pathways activated by other agonists. Histamine (B1213489) is a good example of an agonist that induces physiological responses similar to LTD4 (e.g., smooth muscle contraction) but acts through a different receptor.[1]
-
Purpose: To demonstrate that this compound's inhibitory action is specific to the leukotriene pathway.
-
Experimental Setup:
-
Group 1: Treat with LTD4.
-
Group 2: Treat with LTD4 + this compound.
-
Group 3: Treat with Histamine.
-
Group 4 (Negative Control): Treat with Histamine + this compound.
-
-
Expected Outcome: this compound should inhibit the effects of LTD4 but not the effects of histamine.
Target-Null System Control
The most definitive way to prove the on-target effect of a drug is to use a biological system that lacks the target receptor. This can be achieved through genetic modification, such as using knockout cell lines or animals where the gene for the LTD4/LTE4 receptor (CYSLTR1/2) has been deleted.
-
Purpose: To confirm that the effect of this compound is dependent on the presence of its target receptor.
-
Experimental Groups:
-
Wild-type (WT) cells/animals treated with LTD4 + this compound.
-
Receptor-knockout (KO) cells/animals treated with LTD4 + this compound.
-
-
Expected Outcome: this compound will show an effect in the wild-type group but will have no effect in the knockout group, as the target for both LTD4 and this compound is absent.
Experimental Protocols and Data Presentation
Below are detailed protocols for key negative control experiments and corresponding tables for data presentation.
Experiment 1: Specificity of this compound in a Smooth Muscle Contraction Assay
This experiment aims to demonstrate that this compound specifically inhibits LTD4-induced smooth muscle contraction without affecting histamine-induced contraction.
Methodology:
-
Isolate guinea pig tracheal smooth muscle strips and mount them in an organ bath containing a physiological salt solution.
-
Allow the tissues to equilibrate under a resting tension.
-
For the this compound-treated groups, pre-incubate the tissues with a specific concentration of this compound for a set period. For the control groups, pre-incubate with the vehicle.
-
Generate cumulative concentration-response curves for LTD4 and histamine by adding increasing concentrations of the agonists to the organ bath.
-
Measure the contractile force generated by the smooth muscle strips.
-
Compare the concentration-response curves in the presence and absence of this compound.
Data Presentation:
| Treatment Group | Agonist | This compound Concentration | Maximum Contraction (% of control) | EC50 (nM) |
| 1 | LTD4 | 0 (Vehicle) | 100 | X |
| 2 | LTD4 | 10 nM | Y | >X |
| 3 | LTD4 | 100 nM | Z | >>X |
| 4 | Histamine | 0 (Vehicle) | 100 | A |
| 5 | Histamine | 100 nM | ~100 | ~A |
EC50 represents the concentration of an agonist that gives half-maximal response.
Logical Flow of Specificity Experiment
Caption: this compound selectively inhibits the LTD4 pathway, not the histamine pathway.
Experiment 2: Target Validation using a Receptor Knockout Cell Line
This experiment will validate that the cellular effects of this compound are mediated through the LTD4 receptor using a cell line with the receptor gene knocked out. A common downstream effect of LTD4 receptor activation is an increase in intracellular calcium.
Methodology:
-
Culture both wild-type (WT) and LTD4 receptor knockout (KO) cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-treat a subset of both WT and KO cells with this compound or vehicle.
-
Stimulate the cells with LTD4.
-
Measure the change in intracellular calcium concentration using a fluorometer or fluorescence microscope.
Data Presentation:
| Cell Type | Treatment | LTD4 Stimulation | Change in [Ca2+]i (Arbitrary Units) |
| Wild-Type | Vehicle | + | +++ |
| Wild-Type | This compound | + | + |
| Knockout | Vehicle | + | - |
| Knockout | This compound | + | - |
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's target using knockout cells.
By implementing these negative control experiments, researchers can significantly increase the confidence in their findings and provide robust evidence for the specific mechanism of action of this compound.
References
Cross-Verifying SR2640 Findings with RNA Interference (RNAi) Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparing SR2640 and RNAi Effects
| Parameter | This compound Treatment | RNAi (siRNA targeting CysLT1R/CysLT2R) | Negative Control (Vehicle/Scrambled siRNA) | Expected Outcome for Cross-Verification |
| Receptor Activity | Competitive antagonism, inhibition of ligand binding[1]. | Reduced receptor protein expression and subsequent signaling. | No significant change. | Both methods should lead to a significant reduction in LTD4/LTE4-mediated signaling. |
| Downstream Signaling (e.g., Calcium Mobilization) | Inhibition of LTD4-induced calcium influx. | Attenuation of LTD4-induced calcium influx due to fewer receptors. | No significant change. | A comparable decrease in the magnitude of the downstream signaling event. |
| Cellular Phenotype (e.g., Chemotaxis) | Inhibition of LTD4-mediated polymorphonuclear leukocyte chemotaxis[2][9]. | Reduced chemotactic response to LTD4. | No significant change. | Both approaches should result in a similar functional inhibition of the cellular phenotype. |
| Gene Expression (Downstream targets of CysLT receptor signaling) | Altered expression of genes regulated by the leukotriene pathway. | Similar alterations in the expression of the same set of genes. | No significant change. | A high degree of correlation in the gene expression profiles altered by both interventions. |
Experimental Protocols
Protocol 1: Pharmacological Inhibition with this compound
This protocol outlines the general steps for treating cultured cells with this compound to assess its impact on a specific cellular response.
-
Cell Culture: Plate cells at a desired density in a suitable culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as DMSO[2][3]. Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a predetermined period to allow for the inhibitor to take effect. This time will vary depending on the specific assay.
-
Stimulation (if applicable): If studying the antagonistic effect, stimulate the cells with an appropriate concentration of LTD4 or LTE4.
-
Assay: Perform the desired downstream assay, such as measuring calcium mobilization, chemotaxis, or gene expression via quantitative PCR.
Protocol 2: Gene Silencing using RNA interference (RNAi)
This protocol describes a general workflow for knocking down the expression of the target receptors (e.g., CysLT1R) using small interfering RNA (siRNA).
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection:
-
Dilute the siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh antibiotic-free medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time should be determined empirically.
-
Functional Assay: Once knockdown is confirmed, perform the same functional assays as with the this compound-treated cells (e.g., stimulation with LTD4 and measurement of downstream effects).
Mandatory Visualization
Caption: Comparison of this compound and RNAi mechanisms of action.
References
- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Gene Silencing Using RNAi in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]
- 9. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
Assessing the Reproducibility of Experimental Results with the Leukotriene Antagonist SR2640: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the experimental results for SR2640, a selective leukotriene D4/E4 (LTD4/LTE4) receptor antagonist. By summarizing key quantitative data, detailing experimental methodologies, and comparing its performance with alternative leukotriene antagonists, this document aims to facilitate an understanding of this compound's pharmacological profile and the reproducibility of its reported effects.
Comparative Analysis of this compound and Alternative Leukotriene Antagonists
The following tables summarize the in vitro and in vivo experimental data for this compound and provide a comparison with other well-characterized leukotriene receptor antagonists, namely montelukast, zafirlukast, and pranlukast. This comparative data is essential for evaluating the relative potency and selectivity of this compound.
Table 1: In Vitro Potency of Leukotriene Receptor Antagonists
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Functional Antagonism | Guinea Pig Trachea | pA2 | 8.7 | |
| This compound | Radioligand Binding | Guinea Pig Lung Membranes | IC50 | 23 nM | |
| Montelukast | Radioligand Binding | - | Ki | 0.18 - 4 nM | |
| Zafirlukast | Functional Antagonism | - | - | Potent CysLT1 Antagonist | [1][2] |
| Pranlukast | Radioligand Binding | Lung Membranes | Ki | 0.99 nM (LTD4), 0.63 nM (LTE4) |
Table 2: In Vivo Efficacy of this compound
| Study Type | Species/Population | Key Finding | Reference |
| Preclinical | Guinea Pig | Dose-dependent inhibition of LTD4-induced bronchoconstriction. | |
| Clinical | Asthmatic Patients | 48% rightward shift in LTD4 dose-response curve.[3] | [3] |
| Clinical | Ulcerative Colitis Patients | Observed clinical remission in some patients in an open-label study. |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Guinea Pig Ileum/Trachea Contraction Assay
This ex vivo functional assay is a classical method for characterizing the potency of contractile and relaxant agents on smooth muscle tissue.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and sections of the terminal ileum or trachea are excised and placed in Krebs-Henseleit buffer. The lumen is flushed, and longitudinal strips of the ileum or tracheal rings are prepared.
-
Organ Bath Setup: The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record contractile responses.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of 1 gram for at least 60 minutes, with buffer changes every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is established.
-
Antagonist Incubation: The tissues are washed and then incubated with this compound or a comparator compound at a specific concentration for a predetermined time (e.g., 30 minutes).
-
Second Agonist Curve: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in an assay buffer.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]LTD4) at a concentration below its dissociation constant (Kd).
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound or comparators) are added to the wells to compete with the radiolabeled ligand for binding to the CysLT1 receptor.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of leukotrienes and a typical experimental workflow for assessing a leukotriene antagonist.
References
A Comparative Guide to Alternatives for the Leukotriene Receptor Antagonist SR2640
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to SR2640, a potent and selective LTD4/LTE4 receptor antagonist. While information regarding the formal discontinuation of this compound is not publicly available, its development appears to have ceased since its initial characterization in the late 1980s and early 1990s. For researchers continuing to investigate the role of cysteinyl leukotrienes in inflammatory and respiratory diseases, this guide offers a detailed analysis of viable and more readily available alternative antagonists: Montelukast, Zafirlukast, and Pranlukast.
This document outlines the comparative pharmacology of these compounds, presenting key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate the replication and validation of these findings.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
This compound and its alternatives are competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. By blocking the binding of LTD4 and LTE4 to the CysLT1 receptor, these antagonists inhibit the downstream signaling cascade responsible for these pro-inflammatory effects.
Quantitative Comparison of Leukotriene Receptor Antagonists
The following tables summarize the in vitro and in vivo potency of this compound and its alternatives. The data is compiled from various studies, and the specific experimental conditions are noted for accurate comparison.
Table 1: In Vitro Potency of Leukotriene Receptor Antagonists
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value |
| This compound | Radioligand Binding | Guinea Pig Lung Membranes | IC50 (nM) | 23[1] |
| Functional Assay (Contraction) | Guinea Pig Trachea | pA2 | 8.7[1] | |
| Montelukast | Radioligand Binding | Guinea Pig Lung Membranes | Ki (nM) | 0.18 |
| Functional Assay (Contraction) | Guinea Pig Trachea | pA2 | 9.3 | |
| Zafirlukast | Functional Assay (Mucus Output) | Guinea Pig Trachea | IC50 (µM) | 0.6 |
| Pranlukast | Functional Assay (Mucus Output) | Guinea Pig Trachea | IC50 (µM) | 0.3 |
| Functional Assay (Contraction) | Guinea Pig Trachea | pKB | 7.0 |
Table 2: In Vivo Activity of Leukotriene Receptor Antagonists
| Compound | Model | Challenge | Route of Administration | Effect |
| This compound | Anesthetized Guinea Pig | IV LTD4 | IV | Dose-dependent inhibition of bronchoconstriction.[1] |
| Anesthetized Guinea Pig | Antigen | IV | Significant inhibition of bronchoconstriction.[1] | |
| Montelukast | Conscious Squirrel Monkey | Inhaled LTD4 | Oral | Blockade of bronchoconstriction. |
| Conscious Sensitized Rats | Ovalbumin | Oral | ED50 of 0.03 mg/kg for inhibiting bronchoconstriction. | |
| Zafirlukast | Asthma Patients | Inhaled LTD4 | Oral | Inhibition of bronchoconstriction.[2] |
| Pranlukast | Healthy Volunteers | Inhaled LTD4 | Oral | Potent and selective antagonism of LTD4-induced bronchoconstriction. |
Detailed Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor Affinity
This protocol describes a method to determine the binding affinity of a compound for the CysLT1 receptor using a competitive radioligand binding assay.
Materials:
-
Tissue Source: Guinea pig lung tissue.
-
Radioligand: [³H]LTD4.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, pH 7.4.
-
-
Test Compounds: this compound or alternative antagonists at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]LTD4, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled LTD4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Guinea Pig Trachea Contraction Assay for Functional Antagonism
This protocol outlines a method to assess the functional antagonism of a test compound on LTD4-induced smooth muscle contraction in isolated guinea pig trachea.
Materials:
-
Tissue Source: Male Hartley guinea pigs.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Agonist: Leukotriene D4 (LTD4).
-
Test Compounds: this compound or alternative antagonists.
-
Organ Bath System: With isometric force transducers.
Methodology:
-
Tissue Preparation:
-
Isolate the trachea and cut it into rings.
-
Suspend the tracheal rings in organ baths containing PSS, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Establish a baseline by contracting the tissue with a standard agent (e.g., KCl or carbachol).
-
Generate a cumulative concentration-response curve for LTD4 to determine the baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, generate a second cumulative concentration-response curve for LTD4.
-
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (the ratio of the EC50 of LTD4 in the presence of the antagonist to the EC50 of LTD4 in its absence).
-
Repeat the procedure with at least three different concentrations of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression line provides the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.
-
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SR2640
The proper disposal of SR2640 is crucial for maintaining laboratory safety and protecting the environment. As a compound used in research and development, all waste containing this compound, including the pure substance, solutions, and contaminated materials, should be managed as hazardous chemical waste.[1][4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes unused this compound, solutions containing the compound, and disposable labware such as pipette tips, tubes, and gloves.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Keep it segregated from non-hazardous and other types of chemical waste.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]
-
-
Professional Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can use an absorbent material to clean the area. The contaminated absorbent material should then be placed in the hazardous waste container.[3]
-
Large Spills: For significant spills, evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for SR2640
For Research Use Only. Not intended for diagnostic or therapeutic use. [1]
This document provides crucial safety and logistical guidance for handling the novel research chemical SR2640. As a compound with limited publicly available safety data, it is imperative to treat this compound as potentially hazardous and to adhere to stringent safety protocols to minimize exposure risk to laboratory personnel. The following procedures are based on established best practices for handling chemicals of unknown toxicity.
Immediate Safety and Logistical Information
All personnel must be thoroughly trained on the potential hazards and required safety procedures before handling this compound. A comprehensive, site-specific risk assessment should be conducted prior to commencing any work.
Personal Protective Equipment (PPE)
The primary goal is to prevent all routes of exposure, including inhalation, ingestion, and skin or eye contact. The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Required Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a full-face shield to protect against splashes and airborne particles. |
| Hand Protection | Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contaminated. |
| Body Protection | A standard laboratory coat is mandatory. When handling larger quantities or when there is a significant risk of splashes, a chemically resistant apron or disposable coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters must be used. |
Emergency Procedures
Ensure that all personnel are familiar with the location and operation of emergency equipment.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. |
Operational Plan
Receiving and Storage
Upon receiving the shipment, carefully inspect the container for any signs of damage or leakage. This compound is typically a solid or powder. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.
Handling and Weighing
All manipulations of this compound powder, including weighing and solution preparation, must be performed within a certified chemical fume hood to control exposure to airborne particles. Use dedicated spatulas and weighing boats. To minimize dust generation, handle the powder gently.
Solution Preparation
When preparing solutions, slowly add the solvent to the pre-weighed this compound powder to avoid aerosolization. Ensure the container is securely capped and agitated until the compound is fully dissolved.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[2]
As a final reminder, the toxicological properties of this compound have not been fully investigated. Therefore, exercising extreme caution and adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure is paramount. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
